Product packaging for Enalapril sodium(Cat. No.:CAS No. 149404-21-7)

Enalapril sodium

Cat. No.: B1671236
CAS No.: 149404-21-7
M. Wt: 398.4 g/mol
InChI Key: FTTHROYWFRGKST-BDURURIASA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enalapril sodium is a medication used to treat high blood pressure, diabetic kidney disease, and heart failure. For heart failure it is generally used with a diuretic such as furosemide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N2NaO5 B1671236 Enalapril sodium CAS No. 149404-21-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/q;+1/p-1/t14-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTHROYWFRGKST-BDURURIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164263
Record name Enalapril sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149404-21-7
Record name Enalapril sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149404217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENALAPRIL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A7UFL2SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Enalapril Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril maleate is a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor, utilized primarily in the management of hypertension and congestive heart failure.[1][2][3] As a prodrug, it is metabolically hydrolyzed in the liver to its active form, enalaprilat, which exerts the therapeutic effect.[1][2][4][5][6] This technical guide provides a comprehensive overview of the chemical properties of enalapril maleate, detailed synthesis methodologies, and relevant experimental protocols. It is designed to serve as a critical resource for professionals engaged in the research and development of cardiovascular therapeutics.

Chemical and Physical Properties

Enalapril maleate is the maleate salt of enalapril, a derivative of the amino acids L-alanine and L-proline.[7] The salt form enhances the compound's stability and solubility.[8] Its chemical name is (2S)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid (Z)-butenedioate.[9]

Physicochemical Data

The fundamental physicochemical properties of enalapril maleate are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₃₂N₂O₉[5][6]
Molecular Weight 492.52 g/mol [4][6]
Appearance White to off-white crystalline powder[10][11]
Melting Point 150-151 °C[6]
pKa (Strongest Acidic) 3.67[12]
pKa (Strongest Basic) 5.2[12]
BCS Class Class 1 (LogP), Class 3[6]
Solubility Profile

Enalapril maleate exhibits solubility in a range of solvents, a critical factor for its formulation and bioavailability.

SolventSolubilityReference
Water Sparingly soluble (882.9 mg/L)[6][10][13]
Methanol Freely soluble[6][10]
Ethanol Soluble[6][10]
DMSO ≥23.15 mg/mL[14]
0.1N HCl (pH 1.2) 841.3 mg/L[13]
Phosphate Buffer (pH 6.8) 911.2 mg/L (with 1% SLS)[13]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Enalapril maleate is a prodrug that is hydrolyzed in the body to its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][15] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[2][15] This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, which collectively result in a decrease in blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Renin Renin Renin->Angiotensin_I Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Enalapril_Synthesis cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Salt Formation L_Alanine L-Alanine Dipeptide L-Alanyl-L-proline L_Alanine->Dipeptide Condensation L_Proline L-Proline L_Proline->Dipeptide Enalapril_Base Enalapril (Base) Dipeptide->Enalapril_Base + Ketoester, H₂, Catalyst Ketoester Ethyl 2-oxo-4-phenylbutyrate Ketoester->Enalapril_Base Enalapril_Maleate Enalapril Maleate Enalapril_Base->Enalapril_Maleate + Maleic Acid in Ethyl Acetate Maleic_Acid Maleic Acid Maleic_Acid->Enalapril_Maleate Purification_Workflow Start Crude Enalapril Maleate Dissolve Dissolve in Purified Water at 60-65°C Start->Dissolve Cool Cool to 5°C and Allow to Crystallize Dissolve->Cool Filter Filter the Crystals Cool->Filter Wash Wash with Cold Purified Water Filter->Wash Dry Dry Under Vacuum at 50°C Wash->Dry End Pure Enalapril Maleate Dry->End

References

A Comprehensive Technical Guide to the Pharmacokinetics and Biotransformation of Enalapril to Enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic profile of enalapril and its metabolic conversion to the active moiety, enalaprilat. Enalapril, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is entirely dependent on its biotransformation to enalaprilat, which is the potent inhibitor of ACE.[2][3] Understanding the intricate processes governing the absorption, distribution, metabolism, and excretion (ADME) of both compounds is critical for drug development, dosage regimen design, and clinical application.

Pharmacokinetics: A Tale of Two Molecules

The clinical pharmacokinetics of enalapril are fundamentally linked to its active metabolite, enalaprilat. Enalapril itself is relatively inactive, designed as a more lipid-soluble ester to enhance oral absorption.[4][5] Following absorption, it undergoes extensive first-pass metabolism in the liver to form the diacid, enalaprilat, which is responsible for the therapeutic effect.[6][7]

Absorption

Following oral administration, approximately 60% of an enalapril dose is absorbed from the gastrointestinal tract.[4][6][8][9] However, due to presystemic hydrolysis, the absolute bioavailability of the active enalaprilat is about 40%.[9][10] Peak serum concentrations of enalapril are typically observed within one hour of oral dosing.[4][8] The presence of food in the gastrointestinal tract does not significantly influence the absorption of enalapril.[6][8] In contrast, enalaprilat itself is poorly absorbed when administered orally, necessitating its delivery via intravenous injection when oral therapy is not feasible.[11][12][13]

Distribution

The volume of distribution for enalapril is reported to be between 1 and 2.4 L/kg.[14] Enalaprilat is approximately 50% to less than 50% bound to human plasma proteins.[6][12][13] The serum concentration profile of enalaprilat is characterized by a prolonged terminal phase, which is thought to represent its binding to ACE.[4][8] This binding is saturable and does not increase with higher doses.[11]

Biotransformation: The Critical Conversion

The conversion of enalapril to enalaprilat is a critical activation step. This biotransformation occurs primarily in the liver through hydrolysis of the ethyl ester group.[6][7][15]

  • Enzymatic Pathway : The hydrolysis is mediated by hepatic esterases, specifically carboxylesterase 1 (CES1).[15][16][17]

  • Metabolite Profile : In humans, metabolism beyond the bioactivation to enalaprilat is not observed.[6] The principal components recovered in urine are intact enalapril and enalaprilat.[8]

Peak serum concentrations of enalaprilat are reached approximately three to four hours after an oral dose of enalapril.[4][8]

Excretion

Both enalapril and enalaprilat are eliminated primarily through renal excretion.[6][9][12]

  • Urinary and Fecal Recovery : Following an oral dose, approximately 94% of the dose is recovered in the urine and feces as either enalapril or enalaprilat.[6][8] About 61% of a total dose is recovered in the urine and 33% in the feces.[6] In the urine, enalaprilat accounts for about 40% of the dose.[6][8]

  • Half-Life : The elimination of enalaprilat is biphasic.[4] There is an initial phase reflecting renal filtration with a half-life of 2 to 6 hours, followed by a prolonged terminal phase with a half-life of 35-38 hours, which is attributed to its binding to ACE.[4][6] The effective half-life for accumulation following multiple doses is approximately 11 hours.[6][10][11]

  • Renal Impairment : Since excretion is primarily renal, patients with impaired renal function (creatinine clearance < 30 mL/min) can experience accumulation of enalaprilat, necessitating dosage adjustments.[2][6][11] Enalaprilat is, however, dialyzable.[18]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril and enalaprilat.

Table 1: Pharmacokinetic Parameters of Enalapril (Following Oral Administration)

ParameterValueReference
Oral Absorption ~60%[4][6][8]
Time to Peak Plasma Concentration (Tmax) ~1 hour[4][6][14]
Elimination Half-life (t½) ~2 hours[19]
Metabolism Hydrolyzed to enalaprilat[1][6]
Protein Binding ~55%[20]

Table 2: Pharmacokinetic Parameters of Enalaprilat (Following Oral Enalapril Administration)

ParameterValueReference
Oral Bioavailability ~40%[10][15]
Time to Peak Plasma Concentration (Tmax) 3 - 4 hours[4][6][8]
Effective Half-life (t½, accumulation) ~11 hours[6][10][11]
Terminal Elimination Half-life (t½) 35 - 38 hours[4][6][19]
Protein Binding < 50% - 50%[6][13]
Route of Elimination Primarily renal (>90% as unchanged drug)[11][12]
Renal Clearance ~158 ± 47 mL/min[6][12]

Experimental Protocols

The characterization of enalapril and enalaprilat pharmacokinetics relies on robust bioanalytical methods and in vitro experimental systems.

Protocol 1: Quantification of Enalapril and Enalaprilat in Human Plasma via LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and its active metabolite in plasma.[21][22]

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., tolbutamide or benazepril).[21][22]

    • Add 600 µL of acetonitrile or methanol to precipitate plasma proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200-300 µL of the mobile phase.[21]

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.[22]

    • Column: A C18 analytical column (e.g., 50 mm x 3 mm, 5 µm).[22]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).[22]

    • Flow Rate: 0.5 mL/min.[22]

    • Injection Volume: 10 µL.[22]

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for enalapril, enalaprilat, and the internal standard.

    • Data Analysis: Peak areas are integrated, and concentrations are determined from a calibration curve constructed using standards of known concentrations. The linear range is typically 1-500 ng/mL.[22]

Protocol 2: In Vitro Hydrolysis of Enalapril

This protocol assesses the conversion of enalapril to enalaprilat using human liver subcellular fractions.[17]

  • Preparation of Incubation Mixture:

    • Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of enalapril in a suitable solvent (e.g., DMSO or methanol).

    • Obtain human liver S9 fractions (commercially available).

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-incubate the human liver S9 fraction (e.g., at a final protein concentration of 1 mg/mL) in the incubation buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding enalapril to the mixture to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the sample to pellet the precipitated protein.

    • Analyze the supernatant for the concentrations of enalapril and the formed enalaprilat using a validated LC-MS/MS method as described in Protocol 1.

  • Data Analysis:

    • Plot the concentration of enalaprilat formed over time.

    • Calculate the rate of formation to determine the kinetics of the hydrolysis reaction.

Visualizations of Key Pathways

The following diagrams illustrate the biotransformation pathway of enalapril and a standard experimental workflow.

G cluster_oral cluster_gi cluster_liver cluster_systemic cluster_kidney Ena_Oral Enalapril (Prodrug) Abs Absorption (~60%) Ena_Oral->Abs Ingestion Ena_Liver Enalapril Abs->Ena_Liver Portal Vein Biotrans Hydrolysis via Carboxylesterase 1 (CES1) Ena_Liver->Biotrans EnaLat_Active Enalaprilat (Active Metabolite) Biotrans->EnaLat_Active EnaLat_Circ Enalaprilat EnaLat_Active->EnaLat_Circ Enters Circulation ACE_Bind Binding to ACE (Pharmacological Action) EnaLat_Circ->ACE_Bind Excretion Renal Excretion (>90% of Enalaprilat) EnaLat_Circ->Excretion Elimination

Caption: Biotransformation and Elimination Pathway of Enalapril.

G A 1. Plasma Sample Collection (Containing Enalapril, Enalaprilat) B 2. Addition of Internal Standard (IS) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer & Evaporation D->E F 6. Reconstitution in Mobile Phase E->F G 7. Injection into LC-MS/MS System F->G H 8. Data Acquisition & Quantification G->H

Caption: Experimental Workflow for LC-MS/MS Analysis of Plasma.

References

Enalapril's Role in the Suppression of the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enalapril is a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is primarily derived from its ability to suppress the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid homeostasis.[3][4] This document provides an in-depth technical overview of Enalapril's mechanism of action, its pharmacodynamic effects on RAAS components, and the experimental protocols used to quantify these effects.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cascaded enzymatic pathway that plays a central role in cardiovascular and renal physiology. It is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion or low sodium concentration. Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I into the highly active octapeptide, angiotensin II.[4][5]

Angiotensin II exerts powerful physiological effects, including:

  • Vasoconstriction: Direct and potent constriction of arterioles, leading to an increase in systemic vascular resistance and blood pressure.[4][6]

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[3][7]

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release and inhibition of its reuptake.[6]

  • Cellular Growth: Stimulation of hypertrophy in vascular smooth muscle and cardiac myocytes.[6]

Dysregulation of the RAAS is a key pathological factor in the development and progression of hypertension, heart failure, and diabetic nephropathy.[1]

Enalapril: Mechanism of Action

Enalapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Enalaprilat.[4][6] Enalaprilat is a potent, competitive inhibitor of ACE.[3] By binding to the active site of ACE, Enalaprilat prevents the conversion of angiotensin I to angiotensin II, thereby disrupting the entire downstream cascade of the RAAS.[1] This inhibition is the primary mechanism through which Enalapril exerts its antihypertensive effects.[3]

The inhibition of ACE also leads to a secondary effect: the prevention of the degradation of bradykinin, a potent vasodilator.[3][8] Increased levels of bradykinin may contribute to the therapeutic effects of Enalapril, although suppression of the RAAS is considered its principal mode of action.[3]

RAAS_Enalapril_MOA Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I (Inactive Decapeptide) ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Active Octapeptide) Physiological_Effects Physiological Effects: • Vasoconstriction • Aldosterone Secretion • Sodium/Water Retention Angiotensin_II->Physiological_Effects Renin->Angiotensin_I Cleaves ACE->Angiotensin_II Converts Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE  Inhibits

Caption: Mechanism of Enalapril action within the RAAS cascade.

Pharmacodynamic Effects on RAAS Components

The administration of Enalapril leads to significant and quantifiable changes in the components of the RAAS and related physiological parameters.

Suppression of Angiotensin II and Aldosterone

By inhibiting ACE, Enalaprilat directly reduces the plasma concentration of angiotensin II.[3][9] This reduction is the cornerstone of its therapeutic effect, leading to decreased vasopressor activity and reduced aldosterone secretion from the adrenal cortex.[7] While the initial decrease in aldosterone is significant, levels may return toward baseline during long-term therapy in a phenomenon known as "aldosterone breakthrough" or "aldosterone escape".[10][11]

Increase in Plasma Renin Activity (PRA)

The reduction in angiotensin II levels removes the negative feedback inhibition that angiotensin II normally exerts on renin secretion.[3][8] This disinhibition results in a compensatory increase in plasma renin activity (PRA) and, consequently, an increase in plasma angiotensin I concentration.[12][13]

Quantitative Impact on RAAS and Blood Pressure

The following tables summarize quantitative data from clinical studies investigating the effects of Enalapril.

Table 1: Effect of Enalapril (20 mg/day) on RAAS Components in Hypertensive Patients

Parameter Baseline (Mean ± SEM) After 120 Days of Enalapril (Mean ± SEM) Percent Change Reference
Angiotensin II (pg/mL) 12.42 ± 2.15 5.45 ± 1.68 ↓ 56.1% [9]
Plasma Aldosterone (ng/dL) Initial decrease Returns toward baseline - [10][12]
Plasma Renin Activity Baseline value not specified Significant increase [12][13]

| Angiotensin-Converting Enzyme (ACE) Activity | Baseline value not specified | Marked and persistent inhibition | ↓ |[9] |

Table 2: Effect of Enalapril on Blood Pressure in Hypertensive Patients

Study Population Enalapril Dose Duration Systolic BP Reduction Diastolic BP Reduction Reference
15 Patients with Essential Hypertension 20 mg/day 120 days Significant, progressive reduction (P < 0.001) Significant, progressive reduction (P < 0.001) [9]

| 67 Patients with Essential Hypertension | 20-40 mg/day | Not specified | Significant reduction | Significant reduction |[14] |

Table 3: Pharmacokinetic Parameters of Enalapril and Enalaprilat

Parameter Enalapril Enalaprilat (Active Metabolite) Reference
Oral Absorption ~60-70% Poorly absorbed orally [3][15]
Time to Peak Plasma Conc. (Tmax) ~1 hour ~3-4 hours [3][16]
Effective Half-life (t½) - ~11-14 hours (after multiple doses) [6]

| Elimination | Primarily renal excretion | Primarily renal excretion |[3][6] |

Enalapril_Pharmacodynamics Enalapril Enalapril Administration ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition Angiotensin_II ↓ Angiotensin II ACE_Inhibition->Angiotensin_II Aldosterone ↓ Aldosterone Secretion Angiotensin_II->Aldosterone Vasodilation Vasodilation (↓ Vascular Resistance) Angiotensin_II->Vasodilation Feedback Loss of Negative Feedback Angiotensin_II->Feedback Na_H2O ↓ Sodium & Water Retention Aldosterone->Na_H2O BP ↓ Blood Pressure Vasodilation->BP Na_H2O->BP Renin ↑ Plasma Renin Activity Feedback->Renin

Caption: Pharmacodynamic consequences of ACE inhibition by Enalapril.

Experimental Protocols for RAAS Evaluation

The assessment of Enalapril's effect on the RAAS requires precise and validated analytical methods. The following sections detail generalized protocols for key assays.

Subject Preparation and Sample Collection

Accurate measurement of RAAS components is highly sensitive to pre-analytical variables.

  • Patient Status: Patients should be withdrawn from medications known to interfere with the RAAS (e.g., diuretics, beta-blockers, spironolactone) for an appropriate period, if clinically feasible.[17]

  • Diet: Patients should maintain a normal sodium diet. For specific confirmatory tests like salt loading, a high-sodium diet ( >200 mEq/24h) is required for 3 days.[17]

  • Posture and Timing: Blood samples are typically drawn in the morning (before 10 a.m.) after the patient has been seated or supine for a specified period (e.g., 15-30 minutes) to standardize postural influences on renin release.[18]

  • Blood Collection: Blood should be collected via venipuncture into EDTA-containing tubes. To prevent in vitro cryoactivation of prorenin to renin, samples should be kept at room temperature and centrifuged promptly in a non-refrigerated centrifuge. Plasma should be separated and immediately frozen at -20°C or lower until analysis.[19]

Measurement of Plasma Renin Activity (PRA) and Aldosterone

Radioimmunoassay (RIA) is a common and sensitive method for quantifying PRA and aldosterone.[20]

  • Principle of PRA by RIA: PRA is not a direct measurement of renin concentration but an assessment of the enzyme's activity. The assay measures the rate of angiotensin I generated from endogenous angiotensinogen in the patient's plasma during a controlled incubation period. The generated angiotensin I is then quantified using a competitive RIA. PRA is typically expressed as nanograms of angiotensin I generated per milliliter per hour (ng/mL/h).[18][20]

  • Principle of Aldosterone by RIA: This is a competitive immunoassay where a known quantity of radiolabeled aldosterone competes with the unlabeled aldosterone in the patient's plasma for binding sites on a limited amount of specific anti-aldosterone antibody. After separation of bound from free aldosterone, the radioactivity of the bound fraction is measured. The concentration of aldosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.[20]

Captopril Challenge Test

This dynamic test can be used to assess the responsiveness of the RAAS. While named for another ACE inhibitor, the principle applies to the physiological state that Enalapril induces.

  • Procedure: After at least one hour of sitting or standing, a baseline blood sample is drawn for PRA, aldosterone, and cortisol. The patient is then administered an oral dose of an ACE inhibitor (e.g., 25-50 mg of captopril).[21]

  • Post-Dose Sampling: Blood samples are drawn again at 1 or 2 hours post-administration.[21]

  • Interpretation: In a normal response, the blockade of angiotensin II production leads to a marked suppression of plasma aldosterone (>30% reduction). In states of autonomous aldosterone production (like primary aldosteronism), aldosterone levels remain elevated, and renin remains suppressed.[21]

Experimental_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient_Prep 1. Patient Preparation (Diet, Medication Washout) Sample_Collection 2. Sample Collection (Morning, Seated, EDTA tube) Patient_Prep->Sample_Collection Sample_Processing 3. Sample Processing (Room Temp Centrifugation, Plasma Separation) Sample_Collection->Sample_Processing Storage 4. Plasma Storage (Frozen at ≤ -20°C) Sample_Processing->Storage Assay 5. Immunoassay (e.g., Radioimmunoassay) Storage->Assay Incubation Incubation with Antibody & Tracer Separation Separation of Bound/Free Antigen Detection Detection (e.g., Gamma Counting) Incubation->Separation Separation->Detection Data_Analysis 6. Data Analysis (Standard Curve Calculation) Detection->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for RAAS hormone analysis.

Conclusion

Enalapril, through its active metabolite Enalaprilat, is a highly effective inhibitor of angiotensin-converting enzyme. Its primary role in suppressing the renin-angiotensin-aldosterone system is well-established. By potently reducing the generation of angiotensin II, Enalapril mitigates vasoconstriction and lowers aldosterone-mediated sodium and water retention, leading to a significant reduction in blood pressure. The resultant pharmacodynamic profile—characterized by decreased angiotensin II and aldosterone, and a compensatory rise in plasma renin activity—can be precisely quantified using established immunoassays. This detailed understanding of Enalapril's interaction with the RAAS is fundamental for its clinical application and for the ongoing development of novel cardiovascular therapeutics.

References

Molecular Basis of Enalapril's Effect on Cardiac Remodeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cardiac remodeling refers to the alterations in ventricular size, shape, and function that occur in response to cardiac injury or stress, such as myocardial infarction (MI) or chronic hypertension. While initially a compensatory mechanism, sustained remodeling often becomes maladaptive, leading to progressive ventricular dysfunction and heart failure. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of cardiovascular diseases, demonstrating significant efficacy in attenuating and even reversing pathological cardiac remodeling.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning enalapril's therapeutic effects on the heart, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Dual Role of ACE Inhibition

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[6] The primary molecular target of enalaprilat is Angiotensin-Converting Enzyme (ACE).[6] ACE, also known as kininase II, plays a pivotal, dual role in cardiovascular homeostasis. Enalapril's inhibition of this enzyme simultaneously impacts two critical signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

  • Inhibition of Angiotensin II Production: ACE is responsible for converting the inactive peptide Angiotensin I (Ang I) to the potent vasoconstrictor and pro-remodeling molecule Angiotensin II (Ang II).[6] By blocking this conversion, enalapril effectively reduces the circulating and tissue levels of Ang II, a key mediator of cardiac hypertrophy, fibrosis, and inflammation.[7][8][9]

  • Potentiation of Bradykinin: ACE is the primary enzyme responsible for the degradation of bradykinin, a peptide with vasodilatory and cardioprotective properties.[10][11] Enalapril's inhibition of ACE (kininase II) leads to an accumulation of bradykinin, enhancing its beneficial effects on the cardiovascular system.[11]

The following diagram illustrates this central mechanism.

Enalapril_Core_Mechanism Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) AngII->Remodeling Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Cardioprotection Cardioprotection (Vasodilation, Anti-fibrotic) Bradykinin->Cardioprotection ACE ACE (Kininase II) Enalapril Enalapril Enalapril->ACE Inhibits

Caption: Core mechanism of enalapril action.

Molecular Signaling Pathways Modulated by Enalapril

Attenuation of Angiotensin II-Mediated Pro-Remodeling Pathways

Ang II exerts its detrimental effects primarily through the Angiotensin II Type 1 Receptor (AT1R), triggering a cascade of intracellular events that promote pathological cardiac remodeling.

  • Cardiac Fibroblast Activation and Fibrosis: Ang II is a potent stimulator of cardiac fibroblast proliferation and their differentiation into myofibroblasts.[12][13] This process is largely mediated by the upregulation of Transforming Growth Factor-beta 1 (TGF-β1).[12][14] The Ang II-AT1R axis activates downstream signaling molecules, including p38 Mitogen-Activated Protein Kinase (p38MAPK) and Reactive Oxygen Species (ROS), which converge to increase TGF-β1 expression.[12] TGF-β1, in turn, stimulates the synthesis and deposition of extracellular matrix (ECM) proteins, such as collagen, leading to myocardial fibrosis and stiffness.[8] Enalapril treatment has been shown to inhibit Ang II-induced cardiac fibroblast proliferation and decrease TGF-β1 expression.[12][14]

  • Cardiomyocyte Hypertrophy: Ang II promotes cardiomyocyte growth by activating several hypertrophic signaling pathways, including the calcineurin-NFAT pathway and various MAPKs.[15] This leads to the re-expression of fetal genes, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (MYH7), which are markers of pathological hypertrophy.[16] Studies have demonstrated that enalapril administration reduces left ventricular mass and decreases the expression of these fetal genes.[16]

  • Regulation of Matrix Metalloproteinases (MMPs): The balance between MMPs and their tissue inhibitors (TIMPs) is crucial for maintaining ECM homeostasis. In pathological remodeling, this balance is disrupted. Ang II can increase the expression and activity of MMPs, such as MMP-2 and MMP-9, which contribute to ECM degradation and ventricular dilation.[17][18] Enalapril has been shown to suppress the activation of MMPs, potentially by reducing Ang II levels, thereby preventing adverse LV remodeling.[18][19]

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ROS ROS AT1R->ROS p38MAPK p38 MAPK AT1R->p38MAPK Hypertrophy Cardiomyocyte Hypertrophy AT1R->Hypertrophy Other Pathways (e.g., Calcineurin-NFAT) ROS->p38MAPK TGFb1 TGF-β1 p38MAPK->TGFb1 Upregulates Fibroblast Cardiac Fibroblast Proliferation & Activation TGFb1->Fibroblast Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Myocardial Fibrosis Collagen->Fibrosis Enalapril Enalapril Enalapril->AngII Reduces

Caption: Enalapril's inhibition of Ang II pro-fibrotic signaling.
Enhancement of Bradykinin-Mediated Cardioprotective Pathways

The accumulation of bradykinin due to ACE inhibition activates the bradykinin B2 receptor, initiating signaling cascades that counteract the effects of Ang II.[11]

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: Bradykinin is a potent stimulator of endothelial nitric oxide (NO) production via eNOS.[11] NO is a powerful vasodilator and also possesses anti-proliferative, anti-inflammatory, and anti-thrombotic properties that contribute to improved endothelial function and reduced cardiac stress.[20][21]

  • Prostacyclin Release: Activation of the B2 receptor also stimulates the release of prostacyclin (PGI2), another important vasodilator and inhibitor of platelet aggregation.[11]

While the potentiation of exogenous bradykinin by enalapril is well-documented, some studies suggest that the contribution of endogenous bradykinin to the resting hemodynamic effects of ACE inhibitors in heart failure may be complex.[10][22] Nevertheless, the enhancement of the bradykinin pathway is considered a key component of the overall cardioprotective effects of ACE inhibitors.[11]

Modulation of the ACE/ACE2 Axis

The discovery of ACE2 has added another layer of complexity and a new therapeutic target within the RAAS. ACE2 acts as a negative regulator of the system by converting pro-remodeling Ang II into Angiotensin-(1-7). Ang-(1-7) then acts on the Mas receptor to mediate effects that are generally opposite to those of Ang II, including vasodilation, anti-fibrosis, and anti-hypertrophy.

In hypertensive animal models, cardiac tissue often exhibits an imbalance with increased ACE expression and decreased ACE2 expression.[23][24] Enalapril treatment has been shown to correct this imbalance by decreasing cardiac ACE mRNA and protein levels while increasing ACE2 mRNA levels.[23][24] This shift favors the protective ACE2/Ang-(1-7)/Mas receptor axis, further contributing to the attenuation of cardiac remodeling.[25][26][27]

Quantitative Data on Enalapril's Molecular Effects

The following tables summarize quantitative findings from key preclinical and clinical studies, illustrating the molecular and physiological impact of enalapril on cardiac remodeling.

Table 1: Effects of Enalapril on Gene and Protein Expression in Animal Models

ParameterAnimal ModelTreatmentResultReference
ACE mRNA Spontaneously Hypertensive Rats (SHRs)Enalapril (15 mg/kg/day) for 4 weeks↓ 74% vs. SHR control (0.44±0.19 vs. 1.68±0.34)[23][24]
ACE Protein Spontaneously Hypertensive Rats (SHRs)Enalapril (15 mg/kg/day) for 4 weeks↓ 28% vs. SHR control (0.87±0.13 vs. 1.21±0.14)[23][24]
ACE2 mRNA Spontaneously Hypertensive Rats (SHRs)Enalapril (15 mg/kg/day) for 4 weeks↑ 254% vs. SHR control (1.77±0.49 vs. 0.50±0.15)[23][24]
MYH7 mRNA Normotensive Wistar RatsEnalapril (15 mg/kg/day) for 1 weekReduced vs. Control[16]
ANP mRNA Normotensive Wistar RatsEnalapril (15 mg/kg/day) for 1 weekReduced vs. Control[16]
p-p38MAPK Protein Rat Cardiac Fibroblasts (Ang II-stimulated)EnalaprilatDecreased vs. Ang II alone[12]
TGF-β1 Protein Rat Cardiac Fibroblasts (Ang II-stimulated)EnalaprilatDecreased in a dose-dependent manner vs. Ang II alone[12][14]

Table 2: Effects of Enalapril on Physiological and Clinical Parameters of Cardiac Remodeling

ParameterPatient/Animal ModelStudyResultReference
LV End-Diastolic Volume Index (LVEDVI) Patients post-AMI6-month follow-up↓ 8 mL/m² with Enalapril vs. ↑ 18 mL/m² with Losartan[28]
LV End-Systolic Volume Index (LVESVI) Patients post-AMI6-month follow-up↓ 2 mL/m² with Enalapril vs. ↑ 10 mL/m² with Losartan[28]
LV Ejection Fraction (LVEF) Patients with Heart Failure (SOLVD)1-year follow-upIncreased from 25% to 29% with Enalapril[4]
LV End-Diastolic Volume Patients with Heart Failure (SOLVD)1-year follow-upDecreased with Enalapril vs. Increased with Placebo[4]
Atrial Fibrosis Dogs with CHF5-week treatment↓ 26% vs. CHF control (8.3±0.7% vs. 11.2±1.6%)[29]
Left Ventricular Mass Normotensive Wistar RatsEnalapril (5 or 15 mg/kg/day) for 1 weekSignificantly decreased vs. Control[16]

Key Experimental Protocols

The understanding of enalapril's molecular effects has been built upon a variety of established experimental models and techniques.

Animal Models of Cardiac Remodeling
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of hypertension that develops progressive left ventricular hypertrophy.

    • Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats (as controls) are treated with enalapril (e.g., 15-20 mg/kg/day) or vehicle in drinking water for a period of several weeks (e.g., 4-5 weeks).[23][30] At the end of the treatment period, animals are euthanized, and hearts are excised for molecular and histological analysis. Blood pressure is monitored throughout the study.

  • Myocardial Infarction (MI) Model: Surgical ligation of a coronary artery (typically the left anterior descending artery) in rodents or larger animals (e.g., dogs) induces a reproducible MI, leading to subsequent ventricular remodeling.[31][32][33]

    • Protocol: Anesthesia is induced, the chest is opened, and a suture is placed around the coronary artery to induce ischemia.[31][32] Animals are randomized to receive enalapril or placebo starting shortly after the procedure and are followed for several weeks. Cardiac function is assessed serially using echocardiography.[32]

Cell Culture Experiments
  • Isolation and Culture of Cardiac Fibroblasts: This in vitro model allows for the direct study of drug effects on the primary cells responsible for cardiac fibrosis.

    • Protocol: Ventricles from neonatal rat pups are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to isolate cells. Fibroblasts are separated from myocytes by pre-plating, as fibroblasts adhere more rapidly to culture dishes.[12] Cells are then cultured and can be stimulated with agents like Ang II in the presence or absence of enalaprilat to study proliferation and protein expression.[12][14]

Molecular and Histological Analyses
  • Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify mRNA expression of target genes (e.g., ACE, ACE2, ANP, TGF-β1).

    • Protocol: Total RNA is extracted from heart tissue or cultured cells. RNA is reverse-transcribed into cDNA. RT-PCR is then performed using specific primers for the genes of interest and a reference gene (e.g., GAPDH) for normalization.[23][24]

  • Western Blotting: Used to detect and quantify the expression levels of specific proteins (e.g., ACE, ACE2, p-p38MAPK).

    • Protocol: Proteins are extracted from tissue or cell lysates and separated by size via SDS-PAGE. Proteins are then transferred to a membrane, which is incubated with a primary antibody specific to the target protein, followed by a secondary antibody linked to a detection system.[23][24]

  • Histological Staining for Fibrosis: Used to visualize and quantify collagen deposition in myocardial tissue.

    • Protocol: Heart tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Picrosirius Red or Masson's Trichrome, which specifically stain collagen fibers (red and blue, respectively). The fibrotic area is then quantified as a percentage of the total tissue area using image analysis software.[29][31]

Experimental_Workflow cluster_0 In Vivo / In Vitro Model cluster_1 Data Collection cluster_2 Analysis Model Induce Cardiac Stress (e.g., SHR, MI Ligation, Ang II Stimulation) Treatment Administer Enalapril vs. Vehicle Control Model->Treatment Functional Functional Assessment (Echocardiography, BP) Treatment->Functional Tissue Tissue/Cell Collection Treatment->Tissue Histo Histology (Fibrosis Staining) Tissue->Histo MolBio Molecular Biology (RT-PCR, Western Blot) Tissue->MolBio

Caption: A typical experimental workflow for studying enalapril's effects.

Conclusion

The therapeutic efficacy of enalapril in combating pathological cardiac remodeling is rooted in a multi-faceted molecular mechanism. Its primary action—the inhibition of Angiotensin-Converting Enzyme—initiates a cascade of beneficial effects. By simultaneously decreasing the production of the pro-remodeling peptide Angiotensin II and preventing the degradation of the cardioprotective peptide bradykinin, enalapril comprehensively shifts the neurohormonal balance in the heart away from fibrosis, hypertrophy, and inflammation, and towards vasodilation and tissue protection. Furthermore, emerging evidence highlights its role in favorably modulating the ACE/ACE2 axis, promoting the protective arm of the renin-angiotensin system. This in-depth understanding of enalapril's molecular basis continues to underscore its critical role in cardiovascular medicine and provides a framework for the development of novel anti-remodeling therapies.

References

The Structural Symphony of Efficacy: An In-depth Analysis of the Structure-Activity Relationship of Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of enalapril, a cornerstone medication in the management of hypertension and heart failure. By dissecting its molecular architecture, we can understand how specific functional groups and stereochemical orientations contribute to its potent and selective inhibition of the Angiotensin-Converting Enzyme (ACE). This document provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying biochemical pathways that govern the therapeutic action of enalapril and its analogs.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE Inhibition

Enalapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. A key player in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, enalapril effectively reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

Below is a diagram illustrating the RAAS pathway and the point of intervention for ACE inhibitors like enalapril.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Increase Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hydrolysis in Liver Enalaprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

The Prodrug Strategy: Unmasking the Active Inhibitor

Enalapril itself is a prodrug, a pharmacologically inactive compound that is converted into its active form, enalaprilat, within the body. This biotransformation primarily occurs in the liver through hydrolysis of the ethyl ester group.[1] This strategic esterification significantly enhances the oral bioavailability of the drug, as the more polar and charged enalaprilat is poorly absorbed from the gastrointestinal tract.[1]

Quantitative Structure-Activity Relationship of Enalapril Analogs

The potency of enalapril and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against ACE. The following table summarizes the IC50 values for enalaprilat and several key analogs, highlighting the critical structural features for potent ACE inhibition.

CompoundR Group (Ester)N-RingX GroupIC50 (nM)Reference
EnalaprilatHProlineCH31.94[2]
EnalaprilCH2CH3ProlineCH3- (Prodrug)
LisinoprilHProline(CH2)4NH21.2[3]
Captopril-Proline-20.0[3]
Analog 1HThiazolidineCH3-[4]
Analog 2HIndolineCH3-[4]
FosinoprilatH4-cyclohexyl-proline--[5]

Key SAR Observations:

  • The Dicarboxylate Moiety: The presence of two carboxylate groups is crucial for potent ACE inhibition. One carboxylate group chelates the essential zinc ion in the active site of ACE, while the other interacts with a positively charged residue.[1][5]

  • The N-Ring: The proline ring in enalaprilat plays a significant role in orienting the molecule within the active site. Modifications to this ring, such as in fosinoprilat, can influence potency and pharmacokinetic properties.[1][5]

  • The "X" Group: The methyl group in enalaprilat mimics the side chain of alanine, a natural substrate of ACE. The extended and basic side chain of lisinopril provides an additional interaction point, contributing to its high potency without the need for esterification for oral absorption.[1]

  • The Zinc-Binding Group: Enalapril belongs to the class of dicarboxylate-containing ACE inhibitors. Other classes, such as the sulfhydryl-containing inhibitors (e.g., captopril) and phosphonate-containing inhibitors (e.g., fosinopril), utilize different functional groups to interact with the zinc ion.[4][5]

Experimental Protocols for Assessing ACE Inhibition

The determination of ACE inhibitory activity is fundamental to SAR studies. Two common methods are the fluorometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.

Fluorometric Assay for ACE Inhibition

This method utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which upon cleavage by ACE, produces a fluorescent product. The increase in fluorescence is proportional to ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (substrate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • Test compounds (enalaprilat and analogs)

  • 96-well black microplate

  • Microplate fluorometer

Procedure:

  • Prepare a stock solution of the ACE enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To each well of the microplate, add the assay buffer, the ACE enzyme solution, and the test compound solution (or buffer for control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[6][7]

  • Monitor the increase in fluorescence over time.

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-Based Assay for ACE Inhibition

This method measures the conversion of a substrate, typically Hippuryl-Histidyl-Leucine (HHL), to Hippuric Acid (HA) and the dipeptide His-Leu by ACE. The amount of HA produced is quantified by reverse-phase HPLC.[8][9]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL) (substrate)

  • Assay Buffer (e.g., borate buffer with NaCl)

  • Test compounds (enalaprilat and analogs)

  • Stopping solution (e.g., HCl)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the ACE enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a reaction tube, combine the assay buffer, the ACE enzyme solution, and the test compound solution (or buffer for control).

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Filter the samples and inject them into the HPLC system.

  • Separate the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid).

  • Detect the hippuric acid peak at a wavelength of ~228 nm.[9]

  • Calculate the peak area of hippuric acid and determine the percentage of ACE inhibition.

  • Determine the IC50 value as described in the fluorometric assay.

The Workflow of a Structure-Activity Relationship Study

The investigation of the SAR of a drug like enalapril is a systematic process that is central to medicinal chemistry and drug discovery. The general workflow involves a cycle of design, synthesis, and biological evaluation.

SAR_Workflow Start Start: Identify Lead Compound (e.g., Enalaprilat) Design Design Analogs (Modify functional groups, stereochemistry, etc.) Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Biological_Testing In Vitro Biological Testing (e.g., ACE Inhibition Assay) Purification->Biological_Testing Data_Analysis Data Analysis (Determine IC50 values, establish SAR) Biological_Testing->Data_Analysis Decision Decision Point: Improved Potency/ Desired Properties? Data_Analysis->Decision Decision->Design No, Redesign Lead_Optimization Lead Optimization (Further Refinement) Decision->Lead_Optimization Yes Lead_Optimization->Design End End: Candidate Drug Selection Lead_Optimization->End

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship of enalapril is a classic example of rational drug design. The strategic esterification to create a prodrug, coupled with the precise arrangement of functional groups that interact with the active site of the Angiotensin-Converting Enzyme, has resulted in a highly effective and widely used therapeutic agent. Understanding the intricate details of its SAR continues to guide the development of new and improved ACE inhibitors and other enzyme inhibitors. This in-depth guide provides the foundational knowledge for researchers and professionals in the field of drug discovery to appreciate and leverage these principles in their own work.

References

Enalapril as a prodrug and its active metabolite enalaprilat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Enalapril as a Prodrug and its Active Metabolite Enalaprilat

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure.[1] It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. A key feature of enalapril is its design as a prodrug, an inactive compound that is metabolized in the body to produce the active therapeutic agent.[2][3] Following oral administration, enalapril is hydrolyzed, primarily in the liver, to its active metabolite, enalaprilat.[3][4][5] This biotransformation is crucial as enalaprilat itself has poor oral bioavailability.[6][7][8] This guide provides a detailed technical overview of the mechanism of action, pharmacokinetics, and relevant experimental methodologies for enalapril and enalaprilat, aimed at researchers and professionals in drug development.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

The primary therapeutic effect of enalaprilat is the inhibition of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function.

Enalaprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).[1][6][7][8] ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][6][8] By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to several physiological effects:

  • Vasodilation: Reduced levels of angiotensin II, a powerful vasoconstrictor, result in the relaxation of peripheral arterioles, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[9]

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By lowering angiotensin II levels, enalaprilat decreases aldosterone secretion, leading to a mild diuretic effect and a small increase in serum potassium levels.[6][10]

  • Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3][6] Inhibition of ACE by enalaprilat leads to an accumulation of bradykinin, which is thought to contribute to the vasodilatory effects of the drug.[7][11] This increase in bradykinin is also associated with the common side effect of a dry, persistent cough.[7][10]

The antihypertensive effects of enalaprilat are observed even in patients with low-renin hypertension, suggesting that mechanisms beyond the systemic RAAS may be involved.[6][9]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Kinin-Kallikrein System cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs & Endothelium) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin_Inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Bradykinin_Inactive ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Enalaprilat Enalaprilat Enalaprilat->Angiotensin_I Inhibits Enalaprilat->Bradykinin Inhibits Degradation

Figure 1: Mechanism of action of Enalaprilat on the RAAS and Kinin-Kallikrein systems.

Pharmacokinetics: A Comparative Analysis

The prodrug strategy is central to the clinical utility of enalapril. While enalapril is well-absorbed orally, its active metabolite, enalaprilat, is not.[4][12] This necessitates intravenous administration for enalaprilat.[7][8]

Metabolic Conversion

Following oral administration, enalapril is absorbed and subsequently hydrolyzed by hepatic carboxylesterases to form enalaprilat.[3][13] This conversion is essential for the drug's therapeutic activity.

Enalapril_Metabolism cluster_admin Drug Administration & Metabolism cluster_elimination Systemic Circulation & Elimination Enalapril_Oral Enalapril (Oral) Prodrug Liver Liver (Carboxylesterases) Enalapril_Oral->Liver Absorption Enalaprilat_IV Enalaprilat (IV) Active Drug Enalaprilat_Systemic Enalaprilat (Systemic Circulation) Enalaprilat_IV->Enalaprilat_Systemic Liver->Enalaprilat_Systemic Hydrolysis Kidney Kidney Enalaprilat_Systemic->Kidney Excretion

Figure 2: Metabolic pathway of enalapril to enalaprilat and routes of administration.

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for both enalapril and enalaprilat.

ParameterEnalaprilEnalaprilatReference(s)
Administration OralIntravenous[7][8]
Oral Bioavailability ~60% (as Enalapril)Poor[4][14][15]
~40% (as Enalaprilat)[14][15]
Time to Peak Plasma Concentration (Tmax) ~1 hour2 - 4 hours (after oral enalapril)[10][12][16]
~15 minutes (after IV)[8][17]
Peak Plasma Concentration (Cmax) 310.1 - 313.5 ng/mL54.8 - 57.2 ng/mL[16][18]
Elimination Half-life (t1/2) ~1.3 hours~11 hours (effective)[14][15][16][19][20]
~36 hours (terminal)[12][17]
Protein Binding Not specified50-60%[8][9][17]
Metabolism Hydrolyzed to enalaprilatNot metabolized[3][4]
Excretion Renal>90% renal (unchanged)[6][7][8]

Pharmacodynamics and In Vitro Potency

The pharmacodynamic effect of enalapril is directly related to the concentration of enalaprilat and the resulting inhibition of ACE. The onset of antihypertensive activity after a single oral dose of enalapril is typically observed within one hour, with peak effects at four to six hours.[21]

ParameterValueReference(s)
ACE Inhibition (IC50) 1.94 nM[22][23]

Experimental Protocols

In Vitro ACE Inhibition Assay: Competitive Displacement Binding Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a compound like enalaprilat by measuring its ability to displace a radiolabeled ligand from ACE on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 6-well plates

  • Binding Buffer (140 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.03 mM MgCl2, 0.42 mM NaH2PO4, 10 mM HEPES, 2 mM sodium pyruvate, 5 mM glucose, pH 7.4)

  • [125I]351A (radiolabeled lisinopril analogue)

  • Enalaprilat (or other test inhibitors)

  • 1 N NaOH

  • Gamma counter

Procedure:

  • Culture HUVECs to subconfluence in 6-well plates.

  • Rinse the cells with 2 mL of binding buffer.

  • Replace the medium with 2.5 mL of fresh binding buffer containing 5% fetal bovine serum.

  • Add varying concentrations of enalaprilat (e.g., 0.1-50 nM) to the wells.

  • Add a saturating concentration of [125I]351A to each well.

  • Incubate the plates at 37°C for 2 hours.

  • Rinse the cells twice with 1.5 mL of binding buffer to remove unbound radioligand.

  • Extract the bound radioactivity by adding 0.5 mL of 1 N NaOH and incubating for 5 minutes.

  • Measure the radioactivity in the extract using a gamma counter.

  • Calculate the ratio of specific bound radioactivity in the presence of the inhibitor to the total bound activity (B/B0).

  • Determine the IC50 value, which is the concentration of enalaprilat that displaces 50% of the bound radioligand.

ACE_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Start Start: Subconfluent HUVECs in 6-well plate Rinse1 Rinse cells with binding buffer Start->Rinse1 Add_Buffer Add fresh binding buffer + 5% FBS Rinse1->Add_Buffer Add_Inhibitor Add varying concentrations of Enalaprilat Add_Buffer->Add_Inhibitor Add_Radioligand Add [125I]351A (radioligand) Add_Inhibitor->Add_Radioligand Incubate Incubate at 37°C for 2 hours Add_Radioligand->Incubate Rinse2 Rinse cells twice to remove unbound ligand Incubate->Rinse2 Extract Extract bound ligand with 1 N NaOH Rinse2->Extract Count Measure radioactivity (Gamma Counter) Extract->Count Analyze Calculate B/B0 and determine IC50 Count->Analyze End End Analyze->End

References

The Genesis of a Blockbuster: A Technical Chronicle of Enalapril's Development Through Molecular Modeling

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Development Professionals

Abstract

The development of enalapril by Merck Sharp & Dohme in the early 1980s stands as a landmark achievement in the history of rational drug design and cardiovascular medicine. Born from a targeted research program utilizing the nascent field of molecular modeling, enalapril was engineered to improve upon the first-generation angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides an in-depth chronicle of this process, detailing the molecular rationale, experimental methodologies, and logical workflows that transformed a therapeutic concept into a clinical success. By examining the interplay of computational chemistry, structure-activity relationship (SAR) studies, and strategic prodrug formulation, we illuminate the foundational principles that led to this paradigm-shifting antihypertensive agent.

Introduction: The Renin-Angiotensin-Aldosterone System and the Captopril Precedent

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] A key enzyme in this pathway, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] Inhibition of ACE therefore presents a powerful therapeutic strategy for managing hypertension.

The first clinically successful ACE inhibitor, captopril, was developed by Squibb in the 1970s. While revolutionary, its therapeutic use was hampered by a notable side-effect profile, including skin rashes and a metallic taste, which were attributed to the molecule's sulfhydryl (-SH) group.[4][5] This clinical limitation provided the scientific impetus for Merck's research program: to design a novel, potent ACE inhibitor that lacked the problematic sulfhydryl moiety, thereby offering a better-tolerated alternative for patients.[4][6]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Site of Enalaprilat Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II (Active Vasoconstrictor) Angiotensin_I->Angiotensin_II  Cleavage Aldosterone Increased Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II BP Increased Blood Pressure Aldosterone->BP Vasoconstriction->BP Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE  Inhibition

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of enalaprilat.

Molecular Modeling and the Design of Enalaprilat

In the late 1970s and early 1980s, the precise crystal structure of ACE was not yet solved. The Merck team, therefore, based their molecular modeling on a hypothesized active site, drawing analogies from the known structure of a related zinc-containing enzyme, carboxypeptidase A. The central hypothesis was to replace captopril's sulfhydryl group—which chelates the essential zinc ion in the ACE active site—with a carboxylate group.[4]

This led to the design of N-(1-carboxy-3-phenylpropyl)-L-alanyl-L-proline, the active diacid metabolite that would later be named enalaprilat (also known as MK-422).[4] The design incorporated several key features based on structure-activity relationship (SAR) principles:

  • Zinc-Binding Group: A terminal carboxylate to chelate the active-site zinc ion.

  • Substrate Mimicry: A structure that mimics the dipeptide substrate of ACE.

  • Hydrophobic Pocket Interaction: A phenylethyl side chain designed to fit into a hydrophobic pocket (S1 subsite) of the enzyme, enhancing binding affinity.

cluster_Captopril Captopril (First Generation) cluster_Enalaprilat Enalaprilat (Rational Design) Captopril Captopril Structure SH_Group Sulfhydryl (-SH) Group (Zinc-Binding) Captopril->SH_Group Side_Effects Adverse Effects (Rash, Metallic Taste) SH_Group->Side_Effects COOH_Group Carboxylate (-COOH) Group (Zinc-Binding) SH_Group->COOH_Group Molecular Replacement Enalaprilat Enalaprilat Structure Enalaprilat->COOH_Group Reduced_Effects Improved Side-Effect Profile COOH_Group->Reduced_Effects

Figure 2: The core molecular modeling rationale: replacing the sulfhydryl group of captopril with a carboxylate group.

Quantitative Data: Potency and Pharmacokinetics

Early in vitro and in vivo studies confirmed that enalaprilat was a highly potent ACE inhibitor. While precise historical IC50 values from the original development are not consistently cited in literature, subsequent studies and comparative data established its superior or comparable potency to captopril. For instance, one preclinical study in spontaneously hypertensive rats found that enalaprilat was approximately 2.7 to 2.9 times more potent than captopril in inhibiting the central effects of angiotensin I.[5] A more recent study determined the IC50 of captopril to be approximately 20 nM. The success of the molecular modeling approach was validated by the high potency of the resulting non-sulfhydryl compound.

However, enalaprilat's dicarboxylate structure, which made it an excellent enzyme inhibitor, also rendered it highly polar. This resulted in very poor absorption from the gastrointestinal tract, making it unsuitable for oral administration.[4] To overcome this, the Merck team employed a prodrug strategy. By masking one of the carboxyl groups as an ethyl ester, they created enalapril . This more lipophilic molecule could be readily absorbed orally and was then rapidly hydrolyzed by esterases in the liver to release the active enalaprilat.[4][6]

ParameterCaptoprilEnalaprilat (MK-422)Enalapril (Prodrug)
ACE Inhibition (IC50) ~20 nMHighly Potent (More potent than captopril in vivo)[5]Weak Inhibitor
Key Functional Group Sulfhydryl (-SH)DicarboxylateCarboxylate + Ethyl Ester
Oral Bioavailability ~75%<10%[4]~60%[4]
Metabolism -Active DrugProdrug, hydrolyzed to Enalaprilat[6]
Elimination Half-life (Active form) ~2 hoursBiphasic: ~11 hours (effective)~11 hours (as Enalaprilat)[4]

Table 1: Comparative quantitative data for Captopril, Enalaprilat, and Enalapril.

The Development Workflow: A Logic-Driven Process

The path from identifying captopril's limitations to the approval of enalapril followed a logical, multi-stage workflow rooted in molecular design principles. This process serves as an early template for modern structure-based drug discovery campaigns.

A Problem Identification: Captopril's Side Effects (Sulfhydryl Group) B Hypothesis Generation: Replace -SH with a non-sulfhydryl zinc-binding group (e.g., -COOH) A->B C Molecular Modeling & SAR: Design analogs based on carboxypeptidase A model B->C D Lead Candidate Synthesis: Enalaprilat (MK-422) C->D E In Vitro / In Vivo Testing: High Potency Confirmed D->E F New Problem Identified: Poor Oral Bioavailability of Enalaprilat E->F G Solution - Prodrug Strategy: Esterification of one carboxyl group to increase lipophilicity F->G H Final Candidate Synthesis: Enalapril (MK-421) G->H I Pharmacokinetic & Clinical Trials: Good oral absorption, conversion to active enalaprilat, clinical efficacy H->I J FDA Approval (1985) I->J

Figure 3: The logical workflow of enalapril's discovery and development.

Experimental Protocols

While the precise, proprietary protocols from the 1980s are not public, the methodologies below are representative of the standard techniques used during enalapril's development.

Molecular Modeling and QSAR (ca. 1980)

Quantitative Structure-Activity Relationship (QSAR) studies were a cornerstone of molecular modeling in this era. The general protocol involved:

  • Data Set Compilation: A series of synthesized analog compounds were compiled along with their experimentally determined biological activity (e.g., IC50 for ACE inhibition).

  • Descriptor Calculation: For each molecule, various physicochemical and structural parameters (descriptors) were calculated. These included parameters like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, molar refractivity).

  • Model Generation: Statistical methods, primarily multiple linear regression (MLR), were used to generate a mathematical equation correlating the descriptors with biological activity. The goal was to create a model in the form of: Activity = c1Descriptor1 + c2Descriptor2 + ... + constant.

  • Model Validation: The predictive power of the QSAR model was tested, often using a subset of compounds not included in the initial model generation.

  • Rational Design: The validated model was then used to predict the activity of novel, yet-to-be-synthesized molecules, guiding the synthetic chemistry efforts toward more potent compounds.

ACE Inhibition Assay (Cushman and Cheung Method)

The standard in vitro assay for measuring ACE activity at the time was the spectrophotometric method developed by Cushman and Cheung.

  • Substrate Preparation: A solution of the synthetic substrate hippuryl-histidyl-leucine (HHL) was prepared in a suitable buffer (e.g., potassium phosphate with NaCl).

  • Enzyme Source: ACE was typically sourced from rabbit lung acetone powder extract.

  • Incubation: The enzyme solution was pre-incubated with various concentrations of the inhibitor (e.g., enalaprilat) at 37°C.

  • Reaction Initiation: The HHL substrate was added to the enzyme-inhibitor mixture to start the reaction. The ACE cleaves HHL into hippuric acid (HA) and histidyl-leucine.

  • Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction was stopped by adding hydrochloric acid (HCl).

  • Extraction: The hippuric acid product was extracted from the aqueous mixture into an organic solvent, typically ethyl acetate.

  • Quantification: The ethyl acetate was evaporated, the hippuric acid residue was redissolved in water, and its absorbance was measured with a spectrophotometer at 228 nm.

  • IC50 Calculation: The concentration of inhibitor required to reduce ACE activity by 50% (the IC50 value) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemical Synthesis of Enalapril

The synthesis of enalapril involves two key steps: the formation of the core dipeptide and its subsequent coupling with the side chain, followed by esterification. A representative synthetic route is as follows:

  • Dipeptide Formation: L-alanyl-L-proline is prepared. This can be achieved using N-carboxyanhydride (NCA) chemistry.

  • Reductive Alkylation: The dipeptide L-alanyl-L-proline undergoes reductive alkylation with ethyl 2-oxo-4-phenylbutyrate. This reaction couples the side chain to the dipeptide, forming the core structure of enalapril. A catalyst such as Raney nickel is often used.

  • Salt Formation: The resulting enalapril base is reacted with maleic acid in a suitable solvent like ethyl acetate to precipitate enalapril maleate, the stable salt form used in pharmaceutical formulations.

  • Purification: The final product is purified through recrystallization to achieve high purity suitable for clinical use.

Conclusion

The development of enalapril is a seminal case study in modern drug discovery. It demonstrates the power of a hypothesis-driven approach, where an understanding of a predecessor's molecular liabilities (captopril's sulfhydryl group) directly informed the design of a superior successor. The strategic use of molecular modeling, even in its early stages and without a precise target structure, successfully guided the synthesis of enalaprilat, a highly potent inhibitor. Furthermore, the project showcased a masterful application of medicinal chemistry principles to solve a critical pharmacokinetic challenge, transforming the orally inactive enalaprilat into the successful oral prodrug, enalapril. This journey from rational design to clinical reality not only delivered a safer and more effective treatment for millions with hypertension but also helped solidify the role of computational methods as an indispensable tool in pharmaceutical research and development.

References

Enalaprilat's Primary Pharmacological Actions on Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the primary pharmacological actions of enalaprilat, the active metabolite of enalapril, on the angiotensin-converting enzyme (ACE). Enalaprilat is a potent, competitive inhibitor of ACE, a key zinc metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). This document details the molecular mechanism of inhibition, presents key quantitative pharmacological parameters, outlines standard experimental protocols for assessing ACE inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Enalapril is a widely prescribed oral prodrug that undergoes in vivo hydrolysis to its active diacid form, enalaprilat.[1][2] Enalaprilat itself is poorly absorbed orally but is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE).[1][3] As a cornerstone of therapy for hypertension and heart failure, its efficacy is directly attributable to its specific and high-affinity interaction with ACE, which is a central component of the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and fluid homeostasis.[4][5] Understanding the precise molecular interactions, kinetics, and pharmacological effects of enalaprilat is critical for ongoing research and the development of novel therapeutics targeting the RAAS.

Mechanism of Pharmacological Action

The primary mechanism through which enalaprilat exerts its therapeutic effect is the competitive inhibition of ACE.[3][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and cardiovascular function.[6][7] The system is initiated by the release of renin from the kidneys in response to stimuli such as hypotension or decreased sodium delivery.[6] Renin cleaves the circulating prohormone angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I.[8]

The Role of Angiotensin-Converting Enzyme (ACE)

ACE is a peptidyl dipeptidase that plays a crucial role in the RAAS by converting angiotensin I into the highly active octapeptide, angiotensin II.[8][9] Angiotensin II is a potent vasoconstrictor that increases systemic vascular resistance and blood pressure.[6][10] It also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys, further increasing blood volume and pressure.[6][8] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator peptide.[9]

Enalaprilat's Inhibition of ACE

Enalaprilat acts as a competitive inhibitor, binding to the active site of ACE with high affinity, thereby preventing it from converting angiotensin I to angiotensin II.[10][11] This inhibition leads to:

  • Decreased Angiotensin II Levels: Results in vasodilation of peripheral vessels, reducing vascular resistance and lowering blood pressure.[4]

  • Reduced Aldosterone Secretion: Leads to decreased sodium and water retention.[5][9]

  • Increased Bradykinin Levels: Inhibition of bradykinin degradation contributes to further vasodilation.[5]

Structurally, enalaprilat binds to the ACE active site through electrostatic interactions with key amino acid residues (including His353, Ala354, Glu384, Lys511, His513, Tyr520, and Tyr523) and coordinates with the essential zinc cation (Zn²⁺) within the enzyme's active site.[12] This tight, saturable binding is responsible for its potent and sustained inhibitory effect.[3]

Quantitative Pharmacological Data

The potency of enalaprilat as an ACE inhibitor has been quantified through various in vitro and in vivo studies. The following table summarizes key inhibitory and binding parameters.

ParameterValueOrganism/SystemCommentsSource(s)
IC₅₀ 1.94 nMHuman Endothelial ACEDetermined via radioligand displacement assay.[13][14]
IC₅₀ 2.4 nMAngiotensin-Converting EnzymeGeneral value from inhibitor database.[15]
Kᵢ ~0.1 nMSerum ACEDetermined from Henderson plots, indicating a competitive tight-binding relationship.[16]
Kₑ 0.646 nMHuman (in vivo model)In vivo target-binding affinity derived from a pharmacokinetic/pharmacodynamic model.[17]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Kᵢ (Inhibition constant): An indication of the potency of an inhibitor; it represents the concentration required to produce half-maximum inhibition.

  • Kₑ (Dissociation constant): A measure of the affinity between a ligand and a protein.

Visualized Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the specific point of inhibition by enalaprilat.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) cluster_renin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive) Angiotensinogen->Angiotensin_I  Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Active) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to ACE->Angiotensin_II Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Na_H2O_Retention Na+ & H₂O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits Enalaprilat->p1 Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  ACE Assay_Workflow Workflow for In Vitro ACE Inhibition Assay A Prepare Reagents (Buffer, ACE, Substrate, Inhibitor) B Pre-incubate ACE + Inhibitor (37°C, 10 min) A->B C Initiate Reaction (Add HHL Substrate) B->C D Incubate Reaction Mixture (37°C, 30-60 min) C->D E Stop Reaction (Add 1 M HCl) D->E F Extract Hippuric Acid (Ethyl Acetate) E->F G Quantify Product (Spectrophotometry or HPLC) F->G H Data Analysis (Calculate % Inhibition and IC₅₀) G->H

References

Enalapril's Impact on Angiotensin II-Mediated Vasoconstriction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core mechanisms by which enalapril, an angiotensin-converting enzyme (ACE) inhibitor, counteracts the vasoconstrictive effects of angiotensin II. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] ACE is responsible for the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2]

By competitively inhibiting ACE, enalaprilat effectively reduces the production of angiotensin II.[3] This leads to a cascade of effects, primarily:

  • Reduced Vasoconstriction: Angiotensin II is a powerful vasoconstrictor that acts on vascular smooth muscle cells, leading to an increase in blood pressure.[1][4] By lowering angiotensin II levels, enalapril promotes vasodilation and a decrease in peripheral vascular resistance.[3][5]

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[1][2] Reduced angiotensin II levels lead to decreased aldosterone secretion, resulting in a mild natriuretic (salt excretion) and diuretic effect, which contributes to blood pressure reduction.[6]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2][6] By inhibiting ACE, enalapril increases the levels of bradykinin, which further contributes to vasodilation and the overall antihypertensive effect.[1][6]

While the primary antihypertensive effect of enalapril is attributed to the suppression of the RAAS, it has been shown to be effective even in patients with low-renin hypertension, suggesting other potential mechanisms may be involved.[2][3]

Quantitative Data on Enalapril's Effects

The following tables summarize the quantitative effects of enalapril on various physiological parameters as reported in clinical and experimental studies.

Table 1: Effect of Enalapril on Blood Pressure

Study PopulationEnalapril DosageTreatment DurationBaseline Blood Pressure (mmHg)Post-Treatment Blood Pressure (mmHg)Reference
Patients with Essential Hypertension20 mg/day120 daysNot specifiedSignificant and progressive lowering of systolic and diastolic blood pressure at rest (P < 0.001)[7]
Patients with Essential Hypertension20 mg/day120 daysMean BP during dynamic exercise: 139 +/- 3.9Mean BP during dynamic exercise: 111.5 +/- 6.3 (P < 0.01)[7]
Patients with Essential Hypertension20 mg/day14 daysMean BP during cold pressure test: 133.3 +/- 3.9Mean BP during cold pressure test: 111.2 +/- 4.7 (P < 0.005)[7]
Patients with Mild, Moderate, and Severe Essential Hypertension10-40 mg/dayNot specifiedVaries by severity34% of patients achieved diastolic BP ≤ 90 mmHg with enalapril alone[8]
Patients with Mild and Moderate Hypertension20-40 mg/dayNot specifiedNot specifiedSignificant reduction in systolic blood pressure, greater than atenolol (P < 0.01)[9]

Table 2: Effect of Enalapril on the Renin-Angiotensin-Aldosterone System

Study PopulationEnalapril DosageTreatment DurationParameter MeasuredBaseline LevelPost-Treatment LevelReference
Patients with Essential Hypertension20 mg/day120 daysPlasma Angiotensin II12.42 +/- 2.15 pg/ml5.45 +/- 1.68 pg/ml (P < 0.005)[7]
Patients with Essential Hypertension20 mg/day120 daysPlasma Norepinephrine311 +/- 34 pg/ml197 +/- 33 pg/ml (P < 0.01)[7]
Patients with Renovascular Hypertension (with hydrochlorothiazide)5-20 mg b.i.d.~8 weeksPlasma Angiotensin IINot specifiedSuppressed[10]
Patients with Renovascular Hypertension (with hydrochlorothiazide)5-20 mg b.i.d.~8 weeksPlasma Renin ActivityNot specifiedStimulated[10]
Patients with Essential Hypertension (Responders)Not specifiedNot specifiedPlasma Renin Activity7.5 +/- 4.0 ng/mL/h31.9 +/- 10 ng/mL/h (p < 0.05)[11]
Patients with Essential Hypertension (Non-responders)Not specifiedNot specifiedPlasma Renin Activity3.0 +/- 1.0 ng/mL/h5.6 +/- 1.9 ng/mL/h (No significant change)[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of enalapril's effects.

Clinical Trial for Essential Hypertension
  • Objective: To evaluate the effect of enalapril on blood pressure and the renin-angiotensin-aldosterone system in patients with essential hypertension.

  • Study Population: Fifteen patients with essential hypertension.[7]

  • Intervention: Patients were administered 20 mg of enalapril maleate daily.[7]

  • Data Collection:

    • Blood pressure and heart rate were measured at rest and after stressor laboratory tests (dynamic exercise and cold pressure test).

    • Measurements were taken before and 4 hours after the initial dose, and on the 14th and 120th days of continuous administration.[7]

    • Blood samples were drawn at the same time points for the determination of plasma renin activity, ACE, angiotensin II, plasma aldosterone concentration, and plasma norepinephrine levels.[7]

  • Outcome Measures: The primary outcomes were changes in systolic and diastolic blood pressure, and plasma levels of angiotensin II and norepinephrine.

Evaluation of Enalapril in Renovascular Hypertension
  • Objective: To assess the safety and efficacy of enalapril in combination with hydrochlorothiazide for the treatment of renovascular hypertension.

  • Study Population: Thirteen patients with renovascular hypertension.[10]

  • Intervention: Patients received enalapril (5 to 20 mg twice daily) and hydrochlorothiazide (50 to 100 mg daily).[10]

  • Data Collection:

    • Blood pressure and pulse were monitored.

    • Renal function was assessed by measuring glomerular filtration rate and effective renal plasma flow.

    • The renin-angiotensin-aldosterone axis was evaluated by measuring plasma renin activity and plasma angiotensin II and aldosterone concentrations.[10]

  • Treatment Duration: Approximately 8 weeks, with a follow-up for an additional 6 months for nine patients.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical clinical trial workflow.

RAAS_Enalapril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Enalapril Enalapril Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Inhibition

Caption: Mechanism of Enalapril action on the RAAS.

AngiotensinII_Vasoconstriction_Pathway cluster_Cell Vascular Smooth Muscle Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MyosinLC_P Phosphorylated Myosin Light Chain MLCK->MyosinLC_P Phosphorylates Myosin Light Chain Contraction Vasoconstriction MyosinLC_P->Contraction

Caption: Angiotensin II-mediated vasoconstriction pathway.

Experimental_Workflow cluster_Screening Patient Recruitment cluster_Baseline Baseline Assessment cluster_Intervention Intervention Phase cluster_DataCollection Data Collection cluster_Analysis Data Analysis PatientScreening Patient Screening (e.g., Essential Hypertension) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineBP Baseline Blood Pressure Measurement InformedConsent->BaselineBP BaselineBlood Baseline Blood Sampling (RAAS components) InformedConsent->BaselineBlood EnalaprilAdmin Enalapril Administration (e.g., 20 mg/day) BaselineBP->EnalaprilAdmin BaselineBlood->EnalaprilAdmin FollowUp Follow-up Visits (e.g., Day 14, Day 120) EnalaprilAdmin->FollowUp FollowUpBP Follow-up Blood Pressure Measurement FollowUp->FollowUpBP FollowUpBlood Follow-up Blood Sampling FollowUp->FollowUpBlood DataAnalysis Statistical Analysis of BP and Biomarker Changes FollowUpBP->DataAnalysis FollowUpBlood->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Typical clinical trial workflow for enalapril.

References

Methodological & Application

Application Note: Quantification of Enalapril in Biological Samples using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril is a prodrug that is converted in the body to its active form, enalaprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor. It is widely used in the treatment of hypertension and heart failure. Accurate and reliable quantification of enalapril in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[1] This application note provides a detailed protocol for the quantification of enalapril in biological samples using a simple, rapid, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Principle

The method involves the separation of enalapril from endogenous components in the biological matrix using reversed-phase chromatography. The separation is achieved on a C18 column with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Enalapril Maleate reference standard

  • Diclofenac Sodium (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Human serum (drug-free)

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be optimal for the separation and quantification of enalapril.

ParameterCondition
HPLC Column Purospher® STAR RP-18 endcapped (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol:Acetonitrile:Water (70:30 v/v), pH adjusted to 3.5 with phosphoric acid[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 50 µL[2]
Column Temperature Ambient or 55°C for improved separation of impurities[5]
Detection Wavelength 215 nm[2][4][5]
Internal Standard Diclofenac Sodium
Run Time Approximately 5 minutes[4]

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of enalapril maleate and dissolve it in 100 mL of the mobile phase.[4]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of diclofenac sodium and dissolve it in 100 mL of the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.5 to 100 µg/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration curve range.

4. Sample Preparation from Human Serum

This protocol describes a protein precipitation method for the extraction of enalapril from serum samples.

  • Take 1.0 mL of the serum sample in a centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 10 mL of acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The described method has been validated for its specificity, linearity, accuracy, precision, and sensitivity.

Specificity: The method is specific for enalapril, with no interference from endogenous components in the serum. The retention time for enalapril is approximately 2.4 minutes, and for the internal standard (diclofenac sodium), it is around 4.0 minutes.[4]

Linearity: The method demonstrates excellent linearity over the concentration range of 2.5-100 µg/mL.[4][6] The correlation coefficient (R²) is consistently greater than 0.999.[4][6]

ParameterResult
Linearity Range 2.5 - 100 µg/mL[4][6]
Correlation Coefficient (R²) > 0.999[4][6]
Regression Equation y = mx + c (where y is the peak area ratio and x is the concentration)

Accuracy and Precision: The accuracy of the method is demonstrated by the high recovery of enalapril from spiked serum samples. The precision is indicated by the low relative standard deviation (RSD) for intra-day and inter-day analyses.

ParameterResult
Accuracy (Recovery) 99 - 102%[4][6]
Intra-day Precision (RSD) 0.07 - 1.25%[4][6]
Inter-day Precision (RSD) 0.09 - 1.33%[6]

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are sufficiently low for the analysis of enalapril in biological samples.

ParameterResult
Limit of Detection (LOD) 3.9 ng/mL[4][6]
Limit of Quantification (LOQ) 12 ng/mL[4][6]

Data Presentation

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance CriteriaTypical Result
Retention Time (Enalapril) -~2.4 min[4]
Retention Time (IS) -~4.0 min[4]
Tailing Factor ≤ 21.72[3]
Theoretical Plates ≥ 20006400[3]
Resolution ≥ 1.5> 3.5[6]

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity 2.5 - 100 µg/mL[4][6]R² > 0.999[4][6]
Accuracy Low, Mid, High QC99 - 102% Recovery[4][6]
Precision (Intra-day) Low, Mid, High QCRSD < 2%
Precision (Inter-day) Low, Mid, High QCRSD < 2%
LOD -3.9 ng/mL[4][6]
LOQ -12 ng/mL[4][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Serum) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute filter Filtration (0.45 µm) reconstitute->filter inject Inject into HPLC System filter->inject separation Chromatographic Separation (C18) inject->separation detection UV Detection (215 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for enalapril quantification.

logical_relationship cluster_method HPLC-UV Method cluster_application Application method Validated HPLC-UV Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity method->sensitivity application Quantification of Enalapril in Biological Samples method->application Enables pk_studies Pharmacokinetic Studies application->pk_studies tdm Therapeutic Drug Monitoring application->tdm qc Quality Control application->qc

Caption: Method validation and application relationship.

References

Application Notes and Protocols: In Vivo Models for Studying Enalapril's Effect on Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide.[1][2] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of this condition.[2][3] Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent that has demonstrated significant renoprotective effects in both clinical and preclinical settings.[1][2][4][5] It effectively slows the progression of diabetic nephropathy by mitigating glomerular hypertension, reducing proteinuria, and limiting renal fibrosis.[2][4] This document provides detailed application notes and protocols for utilizing in vivo models to investigate the therapeutic effects of enalapril on diabetic nephropathy.

In Vivo Models of Diabetic Nephropathy

The selection of an appropriate animal model is critical for obtaining clinically relevant data. Rodent models are commonly employed due to their well-characterized genetics, relatively short disease progression, and cost-effectiveness.[6][7]

Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes)

Streptozotocin (STZ) is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby mimicking type 1 diabetes.[8][9][10] This model is widely used to study the mechanisms of diabetic complications, including nephropathy.[8][9]

Otsuka Long-Evans Tokushima Fatty (OLETF) Rat Model (Type 2 Diabetes)

The OLETF rat is a well-established model of type 2 diabetes, characterized by a spontaneous onset of hyperglycemia, insulin resistance, and obesity.[11] This model is valuable for studying diabetic nephropathy in the context of metabolic syndrome.

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and glucose test strips

  • Insulin (optional, for preventing severe initial hyperglycemia and mortality)

Procedure:

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[12][13]

  • Administer the STZ solution via i.p. injection. A control group should receive an equivalent volume of citrate buffer.

  • Monitor blood glucose levels 48-72 hours post-injection and then weekly. Diabetes is typically confirmed by blood glucose levels >250 mg/dL.[13]

  • Animals with severe hyperglycemia and weight loss may require a small dose of long-acting insulin to prevent ketoacidosis and mortality.

  • Allow at least 3 weeks for the acute toxic effects of STZ on the kidney to subside before initiating experimental treatments.[14]

Protocol 2: Enalapril Administration

Materials:

  • Enalapril maleate

  • Drinking water or gavage solution (e.g., distilled water, saline)

  • Oral gavage needles (if applicable)

Procedure:

  • Enalapril can be administered via drinking water or daily oral gavage.

  • Via Drinking Water: A common dose is 10-20 mg/L in the drinking water.[12] Prepare fresh enalapril-containing water every 2-3 days. Measure water consumption to estimate the daily dose.

  • Via Oral Gavage: A typical daily dose is 5-10 mg/kg body weight.[11] Dissolve enalapril in an appropriate vehicle and administer once daily using an oral gavage needle.

  • Treatment should be initiated after the confirmation of diabetes and continued for the duration of the study (typically 8-24 weeks).

  • The study should include the following groups:

    • Non-diabetic Control + Vehicle

    • Diabetic Control + Vehicle

    • Diabetic + Enalapril

Protocol 3: Monitoring of Diabetic Nephropathy

Parameters to Monitor:

  • Blood Glucose and Body Weight: Monitor weekly.

  • Blood Pressure: Measure at baseline and at regular intervals (e.g., every 4 weeks) using a non-invasive tail-cuff method.[12]

  • Urinary Albumin Excretion (UAE): Collect 24-hour urine samples using metabolic cages at baseline and at regular intervals (e.g., every 4 weeks).[14] Albumin concentration can be measured by ELISA.

  • Glomerular Filtration Rate (GFR): Can be estimated by measuring creatinine clearance (Urinary Creatinine x Urine Volume / Serum Creatinine).[12]

  • Renal Histology: At the end of the study, perfuse and collect kidneys. Fix in 10% neutral buffered formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS) for glomerular basement membrane and mesangial matrix, and Masson's trichrome for fibrosis.

  • Molecular Markers: Analyze renal tissue for markers of inflammation (e.g., TNF-α, MCP-1), fibrosis (e.g., TGF-β, collagen IV), and oxidative stress.[12][15][16]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic and Hemodynamic Parameters

ParameterNon-diabetic ControlDiabetic ControlDiabetic + Enalapril
Body Weight (g)
Blood Glucose (mg/dL)
Systolic Blood Pressure (mmHg)

Table 2: Renal Function Parameters

ParameterNon-diabetic ControlDiabetic ControlDiabetic + Enalapril
Urinary Albumin Excretion (mg/24h)
Creatinine Clearance (mL/min)
Kidney to Body Weight Ratio (mg/g)

Mandatory Visualizations

Signaling Pathway Diagram

RAAS_Enalapril Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion Fibrosis & Inflammation AT1R->Effects Enalapril Enalapril (ACE Inhibitor) Enalapril->Block

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Enalapril.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Select Animal Model (e.g., Sprague-Dawley Rats) Induction Induce Diabetes (Single STZ Injection) Start->Induction Confirmation Confirm Diabetes (Blood Glucose >250 mg/dL) Induction->Confirmation Grouping Group Allocation (Control, Diabetic, Diabetic+Enalapril) Confirmation->Grouping Treatment Treatment Period (8-24 weeks) - Enalapril Administration - Regular Monitoring Grouping->Treatment Monitoring Monitoring: - Blood Glucose & Body Weight - Blood Pressure - Urinary Albumin Excretion Treatment->Monitoring Endpoint End of Study: - Sacrifice - Collect Blood & Kidneys Treatment->Endpoint Analysis Analysis: - Renal Function (Creatinine Clearance) - Histopathology - Molecular Markers Endpoint->Analysis Logical_Relationship Diabetes Diabetes Mellitus RAAS RAAS Activation Diabetes->RAAS Hyperglycemia Chronic Hyperglycemia Diabetes->Hyperglycemia Glomerular_Hypertension Glomerular Hypertension RAAS->Glomerular_Hypertension Oxidative_Stress Oxidative Stress & Inflammation Hyperglycemia->Oxidative_Stress Enalapril Enalapril Treatment ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition  leads to ACE_Inhibition->RAAS  blocks Proteinuria Proteinuria Glomerular_Hypertension->Proteinuria Fibrosis Renal Fibrosis Oxidative_Stress->Fibrosis DN_Progression Diabetic Nephropathy Progression Proteinuria->DN_Progression Fibrosis->DN_Progression

References

Application Notes and Protocols for Preparing Stable Enalapril Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used pharmaceutical compound in the management of hypertension and heart failure. As a prodrug, it is hydrolyzed in vivo to its active form, enalaprilat. For laboratory experiments, the preparation of stable enalapril solutions is crucial to ensure the accuracy and reproducibility of results. Enalapril maleate, the salt form commonly used, exhibits limited stability in aqueous solutions, being susceptible to hydrolysis and intramolecular cyclization. These application notes provide detailed protocols for the preparation of stable enalapril solutions and methods for assessing their stability.

Chemical Properties of Enalapril Maleate

Enalapril maleate is a white to off-white crystalline powder. It is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol[1][2]. The stability of enalapril in solution is significantly influenced by pH, temperature, and the presence of certain excipients[3].

Solubility Data

The solubility of enalapril maleate in various solvents is summarized in the table below. It is important to note that solubility can be influenced by temperature and the specific batch of the compound.

SolventSolubilityReference
Water (25 °C)16-25 mg/mL[1]
Phosphate Buffered Saline (PBS, pH 7.2)~1 mg/mL[4]
EthanolSoluble (approx. 0.25 mg/mL)[4]
MethanolFreely Soluble[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[4]
Dimethylformamide (DMF)~15 mg/mL[4]

Stability of Enalapril Solutions

Enalapril in solution primarily degrades via two pathways:

  • Hydrolysis: The ester group of enalapril is hydrolyzed to form the active diacid metabolite, enalaprilat. This degradation is more prominent under alkaline conditions[3][5].

  • Intramolecular Cyclization: Enalapril can undergo internal cyclization to form enalapril diketopiperazine (DKP). This pathway is favored in acidic conditions (pH < 5)[5].

The solid form of enalapril maleate is relatively stable. However, in solution, its stability is pH-dependent, with optimal stability observed in the pH range of 2.0-7.0.

Degradation Kinetics

The degradation of enalapril in aqueous solutions follows pseudo-first-order kinetics[3]. The rate of degradation is highly dependent on pH and temperature.

Stress ConditionTemperature (°C)Degradation Rate Constant (k)t₉₀ (Time for 10% degradation)Reference
0.1 N NaOH600.0914 min⁻¹1.15 min[6]
Water800.0018 h⁻¹57.20 h[6]
0.1 N HCl800.0090 h⁻¹11.73 h[6]

Experimental Protocols

Protocol for Preparing a Stable Enalapril Stock Solution

This protocol describes the preparation of a 1 mg/mL enalapril stock solution in a buffered hydroalcoholic solvent, which can be further diluted for various experimental needs.

Materials:

  • Enalapril maleate powder

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 0.01 M phosphate buffer (pH 3.0):

    • Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the solvent:

    • Mix methanol and the prepared phosphate buffer (pH 3.0) in a 1:1 (v/v) ratio. For example, mix 50 mL of methanol with 50 mL of phosphate buffer.

  • Prepare the enalapril stock solution (1 mg/mL):

    • Accurately weigh 10 mg of enalapril maleate powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of the methanol/buffer solvent.

    • Gently swirl or sonicate the flask until the powder is completely dissolved.

    • Bring the solution to the final volume of 10 mL with the solvent.

    • Mix the solution thoroughly.

  • Storage:

    • Store the stock solution in an amber glass vial at 2-8 °C.

    • For long-term storage, it is recommended to prepare fresh solutions. Aqueous solutions should not be stored for more than one day[4].

Protocol for Stability Assessment by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify enalapril from its primary degradation products, enalaprilat and diketopiperazine.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, autosampler, and gradient pump.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Gradient Program:

    • 0-10 min: 10% A

    • 10-14 min: 70% A

    • 14-15 min: 10% A

    • 15-20 min: 10% A

Procedure:

  • Prepare Standard Solutions:

    • Prepare a stock solution of enalapril maleate (e.g., 100 µg/mL) in the mobile phase.

    • Prepare separate stock solutions of enalaprilat and diketopiperazine standards if available.

  • Sample Preparation:

    • Dilute the enalapril solution under investigation with the mobile phase to a suitable concentration (e.g., 20 µg/mL).

  • Chromatographic Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas for enalapril and its degradation products.

  • Data Analysis:

    • Calculate the percentage of enalapril remaining at each time point relative to the initial concentration.

    • The retention times for enalaprilat, enalapril, and diketopiperazine are typically around 4.5 min, 5.5 min, and 8.5 min, respectively, under these conditions[7].

Visualizations

Enalapril_Degradation_Pathway Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Alkaline pH) DKP Diketopiperazine Enalapril->DKP Intramolecular Cyclization (Acidic pH)

Caption: Major degradation pathways of enalapril in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Assessment prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_solvent Prepare Methanol/Buffer Solvent prep_buffer->prep_solvent dissolve Dissolve in Solvent prep_solvent->dissolve weigh_enalapril Weigh Enalapril Maleate weigh_enalapril->dissolve final_volume Adjust to Final Volume dissolve->final_volume storage Store at 2-8 °C final_volume->storage prep_samples Prepare Samples for Analysis storage->prep_samples prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

References

Application Notes and Protocols for Enalapril in Canine Models of Congestive Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical canine models of congestive heart failure (CHF). The protocols and data presented are synthesized from multiple studies to guide the design and execution of similar research.

Introduction

Enalapril is a widely used medication for the management of heart failure in both human and veterinary medicine.[1][2] In canine models of congestive heart failure, enalapril has demonstrated significant beneficial effects on hemodynamics and clinical outcomes.[3][4] It functions by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in cardiac workload.[1] Canine models of CHF are crucial for studying the pathophysiology of the disease and for the preclinical evaluation of new therapeutic agents.[5][6]

Signaling Pathway of Enalapril

Enalapril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE). This disrupts the renin-angiotensin-aldosterone system (RAAS) cascade, which plays a central role in the pathophysiology of congestive heart failure. The diagram below illustrates this pathway.

RAAS_Pathway cluster_precursor cluster_activation cluster_conversion cluster_effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE ACE (Angiotensin-Converting Enzyme) Enalapril Enalapril (Inhibits ACE) Enalapril->ACE inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.

Experimental Protocols

Induction of Congestive Heart Failure in Canine Models

Several methods can be employed to induce CHF in canines, each with distinct characteristics. The choice of model depends on the specific research question.

Protocol 1: Tachypacing-Induced Heart Failure [6][7][8]

This model reliably produces a state of dilated cardiomyopathy.

  • Surgical Implantation: Under general anesthesia, surgically implant a programmable ventricular pacemaker in the dog.[8]

  • Pacing Protocol:

    • Initiate rapid ventricular pacing at a rate of approximately 245 beats per minute.[8]

    • Continue this high-rate pacing for 3 to 5 weeks to induce a low-output cardiomyopathic state.[6][8]

    • Once heart failure develops, the pacing rate can be reduced to around 190 beats per minute to maintain a stable condition.[8]

  • Confirmation of Heart Failure: Monitor for clinical signs and use echocardiography to confirm the development of heart failure, characterized by an LV dP/dt max <1500 mmHg/s, end-diastolic pressure >25 mmHg, mean arterial pressure <85 mmHg, and an ejection fraction <35%.[6][7]

Protocol 2: Coronary Microembolization-Induced Heart Failure [5][9]

This model mimics ischemic cardiomyopathy.

  • Anesthesia and Catheterization: Anesthetize the dog and, using fluoroscopic guidance, advance a catheter into the left main coronary artery.[9]

  • Microembolization:

    • Inject plastic microspheres (e.g., 50 µm in diameter) into the coronary artery.[9]

    • Repeat the embolization process until signs of acute left ventricular failure are observed, such as a significant increase in left ventricular end-diastolic pressure and a decrease in cardiac output and left ventricular maximal dP/dt.[9]

  • Stabilization: Allow the animal to stabilize post-procedure. This model creates chronic heart failure that responds to pharmacological interventions.[5]

Protocol 3: Doxorubicin-Induced Cardiomyopathy [10]

This model is based on the cardiotoxic effects of doxorubicin.

  • Drug Administration: Administer doxorubicin intravenously to the dogs.

  • Monitoring: Monitor for the development of left ventricular failure over several weeks. This method can be combined with an arteriovenous anastomosis to create a more stable model of both right- and left-sided heart failure.[10]

Enalapril Administration and Monitoring

The following protocol outlines the administration of enalapril to canine models of CHF.

Experimental Workflow

Experimental_Workflow CHF_Induction Induction of CHF in Canine Model (e.g., Tachypacing, Microembolization) Baseline_Measurements Baseline Measurements (Hemodynamics, Echocardiography, Clinical Scores) CHF_Induction->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Enalapril_Group Enalapril Administration (0.25-0.5 mg/kg, PO, once or twice daily) Randomization->Enalapril_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Monitoring Ongoing Monitoring (Clinical signs, Radiography, Echocardiography) Enalapril_Group->Monitoring Placebo_Group->Monitoring Endpoint_Analysis Endpoint Data Collection and Analysis Monitoring->Endpoint_Analysis

Caption: General experimental workflow for evaluating enalapril in canine CHF models.

Protocol:

  • Animal Selection and Baseline Assessment:

    • Select dogs with induced or naturally acquired CHF.

    • Perform baseline assessments including physical examination, electrocardiography, thoracic radiography, and echocardiography.[3][11]

    • Invasive hemodynamic measurements can also be taken (e.g., systemic and pulmonary arterial pressures, cardiac output).[3][5]

  • Randomization and Blinding:

    • Randomly assign dogs to either a treatment group (enalapril) or a control group (placebo) in a double-blind manner.[3][11]

  • Dosing and Administration:

    • Administer enalapril orally at a dose of 0.25 to 0.5 mg/kg.[12][13]

    • Dosing frequency can be once or twice daily, depending on the study design and the severity of the condition.[12][14][15]

    • The placebo group should receive tablets identical in appearance to the enalapril tablets.[15]

  • Concomitant Medications:

    • In many studies, dogs also receive conventional therapy for heart failure, such as furosemide with or without digoxin.[3][15]

  • Monitoring and Data Collection:

    • Conduct regular follow-up examinations at specified intervals (e.g., daily, weekly, or at the end of the study period).[3][11]

    • Repeat the baseline assessments to monitor changes in clinical, radiographic, and echocardiographic parameters.

    • Monitor for any adverse effects, such as azotemia.[15]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of enalapril in canine models of CHF.

Table 1: Hemodynamic Effects of Enalaprilat in a Canine Model of Chronic Heart Failure [5]

ParameterBaselineAfter Enalaprilat (1.875 mg IV)p-value
Cardiac Output (L/min)3.0 ± 0.53.8 ± 0.5< 0.001
LV Ejection Fraction (%)22 ± 130 ± 1< 0.01
Systemic Vascular Resistance (dynes sec cm-5)3280 ± 4002450 ± 250< 0.01

Table 2: Hemodynamic Effects of Enalapril in Dogs with Naturally Acquired Heart Failure [3]

ParameterEnalapril Group (vs. Placebo)p-value
Heart RateSignificantly lower< 0.05
Mean Systemic Arterial Blood PressureSignificantly lower< 0.05
Mean Pulmonary Arterial Blood PressureSignificantly lower< 0.05
Pulmonary Capillary Wedge PressureMarginally decreased0.0567

Table 3: Clinical and Survival Outcomes with Enalapril Treatment

StudyFindingp-valueReference
IMPROVE Study GroupGreater decreases in class of heart failure, pulmonary edema score, and mobility score compared to placebo.< 0.05[3]
COVE Study Group84.9% of enalapril-treated dogs completed the study compared to 68.6% in the placebo group.< 0.01[15]
COVE Study GroupAll 14 clinical variables measured improved significantly in the enalapril group compared with the placebo group on day 28.< 0.01[15]
LIVE Study GroupMean number of days until treatment failure for dogs with degenerative mitral valvular disease was significantly longer than for dogs treated with a placebo (159.5 vs 86.6 days).-[12]
VETPROOF TrialChronic enalapril treatment of dogs with naturally occurring, moderate to severe MR significantly delayed the onset of CHF.-[16][17]

Table 4: Neurohormonal Effects of Enalapril in Dogs with Asymptomatic Mitral Regurgitation [18]

ParameterEffect of Enalapril (0.5 mg/kg PO q24h for 7 days)p-value
ACE ActivityReduced< 0.001
Renin ActivityIncreased< 0.001
Atrial Natriuretic Peptide ConcentrationIncreased< 0.005

Conclusion

Enalapril is a valuable therapeutic agent for the management of congestive heart failure in canines. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies using canine models of CHF. The consistent findings of improved hemodynamics, clinical scores, and survival outcomes underscore the importance of ACE inhibition in the treatment of this disease. Careful selection of the CHF model and rigorous experimental design are essential for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Analysis of Enalapril and its Impurities in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of enalapril and its impurities in bulk drug substances. The methodologies outlined are based on established and validated techniques to ensure accuracy, precision, and robustness in a quality control or research setting.

Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat. During the synthesis and storage of enalapril maleate, several impurities can arise, the most common being enalaprilat and enalapril diketopiperazine (DKP).[1][2] The presence of these impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are crucial for their identification and quantification in the bulk drug substance.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of enalapril and its impurities due to its high resolution, sensitivity, and specificity.[3][4][5] This document will focus on HPLC-based methodologies, providing detailed protocols and validation data.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating enalapril from its potential degradation products and synthesis-related impurities. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

Key Impurities:

  • Enalaprilat: The active metabolite and a primary hydrolysis degradation product.[1]

  • Enalapril Diketopiperazine (DKP): An intramolecular cyclization product formed under acidic or thermal stress.[1][6]

  • Other potential impurities include various process-related impurities and further degradation products.[7]

Experimental Protocols

RP-HPLC Method for Enalapril and Impurities

This protocol is a composite of commonly cited methods for the simultaneous determination of enalapril, enalaprilat, and diketopiperazine.[3][4][8]

Chromatographic Conditions:

ParameterCondition
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A mixture of acetonitrile and a phosphate buffer (pH 3.0). A common ratio is 25:75 (v/v).[3][4][8]
Flow Rate 1.2 mL/min[8]
Column Temperature 55°C[8][9]
Detection Wavelength 215 nm[3][4]
Injection Volume 20 µL

Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Enalapril Maleate Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Standard Solution: Prepare a stock solution containing known concentrations of enalaprilat and diketopiperazine reference standards in the mobile phase.

  • System Suitability Solution: A solution containing enalapril and its key impurities is used to verify the performance of the chromatographic system.

  • Test Solution (Bulk Drug): Accurately weigh and dissolve the enalapril maleate bulk drug substance in the mobile phase to obtain a concentration similar to the standard solution.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the system suitability solution, to ensure proper separation and resolution.

  • Inject the standard solution in replicate to check for system precision.

  • Inject the test solution.

  • Identify the peaks of enalapril and its impurities based on their retention times compared to the standards.

  • Calculate the amount of each impurity in the bulk drug substance using the peak areas.

Data Presentation

The performance of the analytical method is evaluated through validation parameters as per ICH guidelines. The following tables summarize typical quantitative data for a validated HPLC method for enalapril and its impurities.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Resolution (Enalapril and Impurity A) > 2.0> 3.5[8]
Tailing Factor (Enalapril) ≤ 2.0< 1.5
Theoretical Plates (Enalapril) > 2000> 3000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%< 1.0%

Table 2: Method Validation Data

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998[3][4]
Limit of Detection (LOD) Report0.021%[3][4]
Limit of Quantitation (LOQ) Report0.062%[3][4]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (RSD) ≤ 2.0%< 1.5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of enalapril bulk drug.

G HPLC Analysis Workflow for Enalapril Bulk Drug cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Standard Solutions (Enalapril, Impurities) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Test Solution (Bulk Drug Substance) analysis Inject Samples and Standards prep_sample->analysis prep_mobile Prepare Mobile Phase system_equilibration System Equilibration prep_mobile->system_equilibration system_equilibration->system_suitability system_suitability->analysis peak_integration Peak Integration and Identification analysis->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting G Enalapril Degradation Pathway Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis DKP Diketopiperazine (DKP) Enalapril->DKP Intramolecular Cyclization (Acidic/Thermal Stress)

References

Application Notes and Protocols for Long-Term Enalapril Studies on Renal Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure.[1] Its mechanism of action involves the inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor.[2][3] This results in vasodilation and reduced blood pressure.[3] Beyond its cardiovascular effects, enalapril has demonstrated significant renal-protective properties, making it a cornerstone in the management of chronic kidney disease (CKD), particularly in patients with proteinuria.[2][4][5] Long-term studies are crucial to understanding the sustained effects of enalapril on renal hemodynamics, glomerular filtration, and the progression of renal disease. These application notes provide a comprehensive overview of the experimental setup and detailed protocols for conducting long-term studies on the effects of enalapril on renal function.

Data Presentation: Summary of Key Findings from Preclinical and Clinical Studies

The following tables summarize quantitative data from representative long-term studies on enalapril's effects on renal function.

Table 1: Effects of Long-Term Enalapril Treatment on Renal Function in Animal Models

ParameterAnimal ModelDurationEnalapril DoseControl GroupEnalapril-Treated GroupPercentage ChangeReference
Mean Arterial Pressure (mmHg) Hypertensive Rats (TGR(mRen2)27)8 monthsNot specified180 ± 5130 ± 3↓ 27.8%[6]
Glomerular Filtration Rate (GFR) (mL/min) Hypertensive Rats (TGR(mRen2)27)8 monthsNot specifiedNo significant changeNo significant change-[6]
Renal Blood Flow (mL/min/g kidney) Hypertensive Rats (TGR(mRen2)27)Not specifiedNot specified6.5 ± 0.59.0 ± 0.7↑ 38.5%[6][7]
Urinary Albumin Excretion (mg/day) Hypertensive Rats (TGR(mRen2)27)Not specifiedNot specified59 ± 69 ± 2↓ 84.7%[7]
Glomerulosclerosis Index Subtotally Nephrectomized Rats8 weeks50 mg/L in drinking waterHigherSignificantly Lower-[8]
Plasma Creatinine (mg/dL) Normotensive 4/6 Kidney Ablation Rats4 weeksSubantihypertensive doseModerately increasedMarkedly increased-[9]
Plasma Urea (mg/dL) Normotensive 4/6 Kidney Ablation Rats4 weeksSubantihypertensive doseModerately increasedMarkedly increased-[9]

Table 2: Effects of Long-Term Enalapril Treatment on Renal Function in Human Studies

ParameterPatient PopulationDurationEnalapril DoseControl/ComparatorKey FindingReference
Progression of Chronic Renal Failure (CRF) Patients with CRF on a low-protein diet24 months5-10 mg/dayMetoprolol (40-120 mg/day)Progression of CRF was significantly slower in the enalapril group.[10]
Urinary Protein Excretion Patients with CRF on a low-protein diet24 months5-10 mg/dayMetoprolol (40-120 mg/day)Significant reduction in proteinuria in the enalapril group.[10]
Creatinine Clearance Patients with essential hypertensionNot specified2.5, 5, 10, 20 mg (single doses)N/AIncreased creatinine clearance.[11]
Urinary Total Protein Excretion ( g/day ) Hypertensive patients with chronic renal insufficiency63 ± 9 days (short-term)Not specifiedN/ADecreased from 2.23 ± 2.05 to 1.08 ± 1.45 g/d.[12]
Blood Pressure (mmHg) Hypertensive patients with chronic renal insufficiency63 ± 9 days (short-term)Not specifiedN/ADecreased from 161/98 ± 19/8 to 130/80 ± 13/7 mmHg.[12]

Mandatory Visualizations

Signaling Pathway

RAAS_Enalapril cluster_Systemic Systemic Circulation cluster_Kidney Kidney Angiotensinogen Angiotensinogen (produced by liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Kidney_Effects Sodium & Water Retention Potassium Excretion Aldosterone->Kidney_Effects Renin Renin (from Juxtaglomerular Apparatus) ACE Angiotensin-Converting Enzyme (ACE) Blood_Pressure Increased Blood Pressure Kidney_Effects->Blood_Pressure Increased Blood Volume Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Inhibits Vasoconstriction->Blood_Pressure

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalapril.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Data Collection (Blood, Urine, BP) Acclimatization->Baseline Grouping Randomize into Groups (Control, Enalapril) Baseline->Grouping Dosing Daily Enalapril Administration (e.g., via oral gavage or in drinking water) Grouping->Dosing Monitoring Regular Monitoring (Weight, BP, Clinical Signs) Dosing->Monitoring Terminal Terminal Sacrifice & Tissue Harvest (Kidneys) Dosing->Terminal End of Study Urine_Collection 24-Hour Urine Collection (Metabolic Cages) Monitoring->Urine_Collection Blood_Sampling Blood Sampling (e.g., tail vein) Monitoring->Blood_Sampling Biochemical Biochemical Analysis (Serum Creatinine, BUN, Urine Protein) Urine_Collection->Biochemical Blood_Sampling->Biochemical Histology Histopathological Analysis (H&E, PAS, Sirius Red staining) Terminal->Histology Molecular Molecular Analysis (e.g., Gene expression of RAAS components) Terminal->Molecular Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis

Caption: Workflow for long-term enalapril studies on renal function in animal models.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male Sprague-Dawley rats are a commonly used model.[7][8] Transgenic models, such as the TGR(mRen2)27 rat which overexpresses the mouse renin gene, can also be utilized to study hypertension-induced renal damage.[6][7]

  • Housing: Animals should be housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum unless the study design requires specific dietary controls, such as a low-protein diet.[10]

  • Acclimatization: Allow for an acclimatization period of at least one week before the commencement of any experimental procedures.[13]

Enalapril Administration
  • Dosage: The dose of enalapril will depend on the specific research question. For studies in rats, doses can range from sub-antihypertensive to those that effectively lower blood pressure. A common dosage is in the range of 3-30 mg/kg/day.[14][15] In some studies, enalapril is administered in the drinking water at a concentration of 50 mg/L.[8]

  • Administration Route: Enalapril can be administered orally via gavage or mixed in the drinking water.[8][14] Oral gavage ensures accurate dosing for each animal.

  • Duration: Long-term studies typically range from 8 weeks to several months to adequately assess chronic changes in renal function and structure.[6][8]

Assessment of Renal Function

a. Blood Pressure Measurement

  • Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious rats.

  • Frequency: Blood pressure should be monitored at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly).

b. Urine Collection and Analysis

  • 24-Hour Urine Collection: House individual rats in metabolic cages for 24-hour urine collection.[14][16] This allows for the accurate measurement of urine volume and total protein/albumin excretion.

  • Protocol:

    • Place the rat in the metabolic cage with free access to water but no food to prevent contamination of the urine sample.

    • Collect urine over a 24-hour period in a collection tube.[16]

    • Measure the total urine volume.

    • Centrifuge the urine sample to remove any debris.

    • Store the supernatant at -80°C for later analysis.

  • Urinary Protein/Albumin Measurement:

    • Method: Use a commercially available assay kit, such as a Bradford-based assay or an ELISA kit specific for rat albumin.[17]

    • Calculation: Urinary Protein Excretion (mg/24h) = Protein Concentration (mg/mL) x Urine Volume (mL/24h).

c. Blood Sampling and Analysis

  • Blood Collection: Collect blood samples from the tail vein at various time points during the study. At the end of the study, terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Serum Creatinine and Blood Urea Nitrogen (BUN):

    • Method: Use commercially available colorimetric assay kits for the quantitative determination of creatinine and BUN in serum.

    • Principle: These assays are based on enzymatic reactions that produce a colored product, the intensity of which is proportional to the concentration of creatinine or BUN.

d. Glomerular Filtration Rate (GFR) Measurement

  • Method: GFR can be estimated by measuring creatinine clearance.

  • Calculation: Creatinine Clearance (mL/min) = [Urine Creatinine (mg/mL) x Urine Flow Rate (mL/min)] / Serum Creatinine (mg/mL).

Histopathological Analysis of Kidney Tissue
  • Tissue Preparation:

    • At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Excise the kidneys, weigh them, and fix them in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment of the kidney, including glomeruli, tubules, and interstitium.[18]

    • Periodic Acid-Schiff (PAS): To visualize the basement membranes of the glomeruli and tubules, and to assess for glomerulosclerosis.

    • Sirius Red: To quantify interstitial collagen deposition as a marker of fibrosis.[19]

  • Analysis: Quantify pathological changes such as glomerular hypertrophy, glomerulosclerosis, tubular atrophy, and interstitial fibrosis using a semi-quantitative scoring system by a blinded pathologist.

Molecular Analysis
  • Gene Expression Analysis:

    • Method: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key components of the RAAS (e.g., renin, ACE, angiotensin II type 1 receptor) and markers of fibrosis (e.g., TGF-β, collagen I) in kidney tissue homogenates.

  • Protein Expression Analysis:

    • Method: Use Western blotting or immunohistochemistry to assess the protein expression of relevant markers.

Statistical Analysis
  • Data Analysis: Use appropriate statistical tests to compare the data between the control and enalapril-treated groups. For multiple time point data, a two-way ANOVA with repeated measures may be appropriate. For single time point comparisons, a Student's t-test or one-way ANOVA can be used. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document provides a framework for designing and conducting long-term studies to evaluate the effects of enalapril on renal function. The provided protocols for animal handling, drug administration, and various analytical techniques will enable researchers to generate robust and reproducible data. The visualization of the RAAS pathway and the experimental workflow offers a clear conceptual understanding of the study's rationale and execution. Adherence to these detailed methodologies will contribute to a deeper understanding of the renal-protective mechanisms of enalapril and its long-term benefits in the management of chronic kidney disease.

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of enalapril in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing enalapril in their studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate the off-target effects of enalapril, ensuring the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of enalapril?

A1: Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.

  • On-Target Effect: Enalaprilat is a potent and competitive inhibitor of Angiotensin-Converting Enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[1][2][3][4]

  • Primary Off-Target Effect: The most significant off-target effect of enalapril stems from its on-target action. ACE is also known as kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat leads to an accumulation of bradykinin.[4] This can potentiate its effects on the cardiovascular system and other tissues, which may confound experimental results.

Q2: My experimental results are inconsistent when using enalapril. What could be the cause?

A2: Inconsistent results can arise from several factors related to enalapril's properties and handling:

  • Prodrug Activation: Enalapril requires in vivo or in situ hepatic metabolism to become the active enalaprilat. In vitro experiments using cell lines that lack the necessary esterases may show no effect. For in vitro studies, it is often preferable to use enalaprilat directly.[2]

  • Bradykinin-Mediated Effects: The accumulation of bradykinin can lead to physiological responses that are independent of the renin-angiotensin system. These effects can vary between different tissues and experimental models.

  • Dosing and Administration: The dose and route of administration can significantly impact the observed effects. Ensure consistent and appropriate dosing for your specific model system.

  • Washout Period: If you are conducting crossover studies or sequential treatments, an adequate washout period is crucial to ensure that the effects of enalapril have completely dissipated. A washout period of one to two weeks is often used in animal studies.[5][6][7]

Q3: How can I differentiate between the ACE-inhibitory and bradykinin-mediated effects of enalapril in my experiments?

A3: To dissect the on-target versus off-target effects of enalapril, you can employ the following strategies:

  • Use of a Bradykinin Receptor Antagonist: Co-administration of a specific bradykinin receptor antagonist, such as Icatibant (also known as Hoe 140), can block the effects of accumulated bradykinin.[8][9][10][11][12][13][14] This allows you to isolate the effects solely due to ACE inhibition. Icatibant is a potent and specific antagonist of the bradykinin B2 receptor.[8][9][15]

  • Comparative Studies with Angiotensin II Receptor Blockers (ARBs): ARBs, such as Losartan or Candesartan, block the action of angiotensin II at its receptor, downstream of ACE. Comparing the effects of enalapril with an ARB can help differentiate between effects caused by reduced angiotensin II (which would be common to both) and those caused by bradykinin accumulation (unique to enalapril).

  • Direct Measurement of Bradykinin Levels: Quantifying bradykinin concentrations in your experimental samples (e.g., plasma, tissue homogenates) can confirm that enalapril is indeed increasing bradykinin levels.

Troubleshooting Guides

Problem: Unexpected Vasodilation or Hypotension
  • Possible Cause: This is the expected on-target effect of enalapril. However, if the effect is more potent than anticipated, it could be augmented by the off-target accumulation of bradykinin, which is also a vasodilator.

  • Troubleshooting Steps:

    • Confirm ACE Inhibition: Measure ACE activity in your samples to confirm the expected level of inhibition at the dose of enalaprilat used.

    • Block Bradykinin Receptors: Co-administer the bradykinin B2 receptor antagonist, Icatibant (Hoe 140), to see if the exaggerated vasodilation is attenuated.

    • Measure Bradykinin Levels: Use an ELISA to quantify bradykinin levels in your samples to correlate with the observed hemodynamic changes.

Problem: Unexplained Inflammatory or Pain Responses
  • Possible Cause: Bradykinin is a pro-inflammatory mediator and is involved in pain signaling. Enalapril-induced accumulation of bradykinin can trigger these responses. Bradykinin acts on two receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed, while the B1 receptor is often induced during inflammation and tissue injury.[16][17]

  • Troubleshooting Steps:

    • Use Bradykinin Receptor Antagonists: Employ selective antagonists for both B1 and B2 receptors to determine which pathway is involved. Icatibant (Hoe 140) is a selective B2 receptor antagonist.[8][9][10][11][12][13][14]

    • Evaluate Inflammatory Markers: Measure the levels of pro-inflammatory cytokines or other markers to assess the inflammatory response.

Problem: Persistent Dry Cough in Animal Models
  • Possible Cause: This is a known side effect in humans and has been replicated in some animal models. It is thought to be mediated by the accumulation of bradykinin and Substance P in the respiratory tract.[18][19] Enalapril has been shown to inhibit aminopeptidase P, another enzyme involved in bradykinin degradation, which may contribute to this effect.[20]

  • Troubleshooting Steps:

    • Administer a Bradykinin Receptor Antagonist: See if the coughing behavior is reduced by blocking bradykinin receptors with Icatibant.

    • Consider an Alternative ACE Inhibitor: Some studies suggest that other ACE inhibitors, like imidapril, may have a lower incidence of cough due to differential effects on bradykinin-metabolizing enzymes in the trachea.[20]

    • Use an ARB as a Control: Angiotensin II receptor blockers do not affect bradykinin levels and are not associated with cough.

Quantitative Data

The following tables summarize key quantitative data related to the on-target and off-target effects of enalaprilat.

Table 1: On-Target and Off-Target Binding Affinities

CompoundTargetParameterValueSpeciesReference
EnalaprilatAngiotensin-Converting Enzyme (ACE)IC501.94 nMHuman[1]
EnalaprilatAngiotensin-Converting Enzyme (ACE)KD0.646 nMHuman[21]
Icatibant (Hoe 140)Bradykinin B2 ReceptorKi0.798 nMHuman[8][9][15]
Icatibant (Hoe 140)Bradykinin B2 ReceptorIC501.07 nMHuman[8][9][15]
Icatibant (Hoe 140)Aminopeptidase NKi9.1 µMRecombinant[13]

Table 2: Effect of Enalaprilat on Bradykinin Half-Life in Human Plasma

ConditionBradykinin Half-life (seconds)Fold IncreaseReference
Normal Plasma34-[13][22][23]
Normal Plasma + 130 nM Enalaprilat~408~12[13][22][23]

Experimental Protocols

Protocol 1: In Vitro Assay for Bradykinin B2 Receptor Blockade using Icatibant (Hoe 140)

This protocol is adapted for use in isolated tissue bath experiments, for example, using rat aortic rings.

Materials:

  • Isolated tissue bath setup

  • Krebs-Henseleit solution

  • Enalaprilat

  • Bradykinin

  • Icatibant (Hoe 140)

  • Phenylephrine or other contractile agent

Procedure:

  • Tissue Preparation: Prepare rat aortic rings and mount them in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Pre-contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine to achieve a stable contraction plateau.

  • Cumulative Concentration-Response to Bradykinin: Once a stable contraction is achieved, add cumulative concentrations of bradykinin to elicit a relaxation response. Record the responses.

  • Washout: Wash the tissues thoroughly with Krebs-Henseleit solution and allow them to return to baseline.

  • Incubation with Enalaprilat and Icatibant: Incubate a set of tissues with enalaprilat alone (to observe potentiation of bradykinin response) and another set with enalaprilat plus Icatibant (e.g., 100 nM) for at least 30 minutes.

  • Repeat Concentration-Response: After the incubation period, pre-contract the tissues again with phenylephrine and repeat the cumulative concentration-response to bradykinin.

  • Data Analysis: Compare the concentration-response curves for bradykinin in the absence and presence of enalaprilat and Icatibant. A rightward shift in the curve in the presence of Icatibant indicates blockade of the B2 receptor.

Protocol 2: Measurement of Plasma Bradykinin Levels by ELISA

This is a general protocol based on commercially available ELISA kits. Always refer to the specific kit manufacturer's instructions.

Materials:

  • Bradykinin ELISA kit (e.g., Abcam ab136936)

  • Blood collection tubes with EDTA

  • Ethanol (for plasma extraction)

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Collection: Collect whole blood into ice-cold tubes containing EDTA.

  • Plasma Extraction: Immediately mix the blood with ice-cold ethanol (typically in a 1:4 ratio of blood to ethanol) to prevent bradykinin degradation.

  • Centrifugation: Centrifuge the samples at 1000 x g for 15 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (ethanol-prepared plasma) to a new tube. Dry down the sample (e.g., using a speed vacuum) and reconstitute it with the assay buffer provided in the ELISA kit.

  • ELISA Procedure:

    • Prepare standards and samples according to the kit protocol.

    • Add standards, samples, biotinylated bradykinin conjugate, and primary antibody to the appropriate wells of the antibody-coated microplate.

    • Incubate as specified in the protocol (e.g., 2 hours at room temperature on a plate shaker).

    • Wash the plate multiple times with the provided wash buffer.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate to develop color.

    • Add stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the bradykinin concentration in your samples based on the standard curve. The amount of signal is inversely proportional to the bradykinin concentration.

Visualizations

Signaling Pathways

Enalapril_Off_Target_Pathway cluster_ace On-Target: ACE Inhibition cluster_bradykinin Off-Target: Bradykinin Accumulation Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Hydrolysis ACE Angiotensin Converting Enzyme (ACE) Enalaprilat->ACE Bradykinin_inactive Inactive Metabolites ACE->Bradykinin_inactive Degradation (Kininase II) Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor B1_Receptor Bradykinin B1 Receptor Bradykinin->B1_Receptor Vasodilation Vasodilation & Inflammation B2_Receptor->Vasodilation B1_Receptor->Vasodilation Icatibant Icatibant (Hoe 140) Icatibant->B2_Receptor

Caption: On- and off-target pathways of enalapril.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_troubleshooting Troubleshooting Off-Target Effects start Start Experiment grouping Divide into Control and Treatment Groups start->grouping treatment Administer Enalapril or Vehicle grouping->treatment measurement Measure Outcome (e.g., Blood Pressure) treatment->measurement decision Unexpected or Confounded Results? measurement->decision control_exp Design Control Experiments decision->control_exp Yes analyze Analyze and Compare Results decision->analyze No bradykinin_antagonist Co-administer Bradykinin Receptor Antagonist (e.g., Icatibant) control_exp->bradykinin_antagonist arb_comparison Compare with an ARB control_exp->arb_comparison measure_bradykinin Measure Bradykinin Levels control_exp->measure_bradykinin bradykinin_antagonist->analyze arb_comparison->analyze measure_bradykinin->analyze

Caption: Workflow for identifying enalapril's off-target effects.

Logical Relationships

Logical_Relationships Enalapril Enalapril Treatment ACE_Inhibition ACE Inhibition Enalapril->ACE_Inhibition Bradykinin_Increase Increased Bradykinin ACE_Inhibition->Bradykinin_Increase Angiotensin_II_Decrease Decreased Angiotensin II ACE_Inhibition->Angiotensin_II_Decrease B2_Activation B2 Receptor Activation Bradykinin_Increase->B2_Activation AT1_Blockade_Effect AT1 Receptor Blockade Effect Angiotensin_II_Decrease->AT1_Blockade_Effect Observed_Effect Observed Physiological Effect B2_Activation->Observed_Effect Off-Target Component AT1_Blockade_Effect->Observed_Effect On-Target Component

Caption: Logical relationship of enalapril's effects.

References

Strategies to control for variability in enalapril blood pressure experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in enalapril blood pressure experiments.

Troubleshooting Guides & FAQs

Section 1: Experimental Design and Subject-Related Variability

Q1: What are the primary sources of subject-related variability in enalapril blood pressure experiments?

A1: Variability in the blood pressure response to enalapril can be attributed to several subject-specific factors, including:

  • Genetic Polymorphisms: Variations in genes such as those for angiotensin-converting enzyme (ACE), vascular endothelial growth factor A (VEGFA), and bradykinin receptor B2 (BDKRB2) can influence an individual's response to enalapril.

  • Baseline Blood Pressure: The initial blood pressure of the subject can affect the magnitude of the response to enalapril.

  • Age: The antihypertensive effect of enalapril can differ between age groups.

  • Race/Ethnicity: Studies have shown that Black hypertensive patients may have a smaller average response to enalapril monotherapy compared to non-Black patients.

  • Renal Function: Impaired kidney function can lead to the accumulation of enalapril's active metabolite, enalaprilat, necessitating dose adjustments.

  • Disease State: Conditions such as congestive heart failure can alter the pharmacokinetics and pharmacodynamics of enalapril.

Q2: How can I control for genetic variability in my experiments?

A2: To control for genetic variability, consider the following strategies:

  • Genotyping: If feasible, genotype experimental subjects for key polymorphisms known to affect enalapril response. This allows for stratification and analysis of subgroups.

  • Use of Inbred Strains: In preclinical studies, using well-characterized inbred animal strains can minimize genetic variation.

  • Statistical Analysis: Account for genetic background as a covariate in your statistical models.

Q3: What is the impact of dietary sodium on enalapril's efficacy and how can I control for it?

A3: Dietary sodium intake can significantly influence the blood pressure response to enalapril.

  • Mechanism: Enalapril's antihypertensive effect is augmented by sodium restriction. A low-sodium diet can enhance the blood pressure-lowering effects of enalapril. Conversely, a high-sodium diet can raise blood pressure, even in patients treated with enalapril.

  • Control Strategies:

    • Standardized Diet: Provide all experimental subjects with a standardized diet with a controlled sodium content for a washout period before and during the experiment.

    • Monitor Sodium Intake: If direct control is not possible, monitor and record dietary sodium intake to use as a covariate in the analysis.

Section 2: Dosing and Administration

Q4: What are the recommended dosing and administration protocols for enalapril in research settings?

A4: Dosing and administration protocols should be carefully considered and consistently applied.

  • Route of Administration: Enalapril is typically administered orally. The presence of food in the gastrointestinal tract does not significantly influence its absorption.

  • Dosage: The dosage of enalapril should be individualized based on the experimental model and objectives. In clinical settings, the usual dosage ranges from 10 to 40 mg per day, administered as a single or two divided doses. For animal studies, a common dose is 3 mg/kg.

  • Frequency: Enalapril can be administered once or twice daily. Some studies suggest that other ACE inhibitors, like perindopril, may have a longer duration of action and be more suitable for once-daily dosing.

  • Timing: Administer the drug at the same time each day to minimize variability due to circadian rhythms.

Q5: How does the prodrug nature of enalapril affect experimental outcomes?

A5: Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. This metabolic conversion is a critical step for its therapeutic effect.

  • Variability in Metabolism: Individual differences in liver function can lead to variability in the rate and extent of conversion to enalaprilat, affecting the onset and intensity of the blood pressure-lowering effect.

  • Measurement: When conducting pharmacokinetic studies, it is important to measure plasma concentrations of both enalapril and enalaprilat.

Section 3: Blood Pressure Measurement

Q6: What are the best practices for accurate and reliable blood pressure measurement in animal models?

A6: The choice of blood pressure measurement technique is critical for obtaining reliable data. The two most common methods are tail-cuff plethysmography and radiotelemetry.

  • Tail-Cuff Plethysmography:

    • Advantages: Noninvasive and suitable for screening large numbers of animals.

    • Disadvantages: Can be imprecise and induce stress in the animals, which can alter blood pressure readings. Requires proper training and acclimatization of the animals to the procedure.

  • Radiotelemetry:

    • Advantages: Considered the "gold standard" as it allows for continuous and direct measurement of blood pressure in conscious, unrestrained animals, reducing stress-induced variability.

    • Disadvantages: Invasive (requires surgery to implant the transmitter) and more expensive.

  • Intra-arterial Catheters:

    • Advantages: Provides precise measurements.

    • Disadvantages: Invasive, requires surgery, and can cause stress to the animal due to restraint.

Q7: How can I minimize variability associated with blood pressure measurement techniques?

A7: To minimize variability:

  • Acclimatization: Allow animals to acclimate to the experimental environment and measurement procedures to reduce stress.

  • Consistent Timing: Perform measurements at the same time of day to account for diurnal variations in blood pressure.

  • Trained Personnel: Ensure that all personnel conducting the measurements are properly trained and follow a standardized protocol.

  • Appropriate Method Selection: Choose the measurement method that best suits the experimental objectives and resources. For studies requiring high precision and continuous monitoring, radiotelemetry is recommended.

Section 4: Drug Interactions

Q8: What are the common drug interactions with enalapril that can affect blood pressure experiments?

A8: Co-administration of other drugs can significantly alter the antihypertensive effect of enalapril.

  • Diuretics: Concomitant use of diuretics can lead to an excessive reduction in blood pressure, especially after the initial dose of enalapril.

  • Potassium-Sparing Diuretics and Potassium Supplements: These can increase the risk of hyperkalemia when taken with enalapril.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs like indomethacin may blunt the antihypertensive action of enalapril in some cases.

  • Other Antihypertensive Agents: The effects of enalapril can be potentiated by other drugs that lower blood pressure.

Q9: How can I control for potential drug interactions?

A9: To control for drug interactions:

  • Review Concomitant Medications: Carefully review and record all other medications being administered to the experimental subjects.

  • Washout Period: If possible, implement a washout period for any interacting medications before starting the enalapril experiment.

  • Avoid Known Interacting Agents: Whenever feasible, avoid the co-administration of drugs known to interact with enalapril.

Data Presentation

Table 1: Factors Influencing Variability in Enalapril Blood Pressure Response

FactorDescription of Effect on Blood Pressure ResponseControl Strategies
Genetic Polymorphisms Variations in genes (e.g., ACE, VEGFA, BDKRB2) can alter the magnitude of blood pressure reduction.Genotyping, use of inbred strains, statistical modeling.
Dietary Sodium High sodium intake can counteract the antihypertensive effect, while low sodium enhances it.Standardized diet with controlled sodium content.
Age Response to enalapril can vary across different age groups.Age-matching of experimental groups.
Race/Ethnicity Black patients may show a reduced response to enalapril monotherapy.Stratification by race/ethnicity in clinical studies.
Renal Function Impaired renal function can lead to accumulation of the active metabolite, enalaprilat.Dose adjustment based on creatinine clearance.
Concomitant Medications Diuretics, NSAIDs, and other antihypertensives can interact with enalapril.Review of all medications, washout periods.

Experimental Protocols

Protocol 1: Oral Administration of Enalapril in a Rodent Model
  • Acclimatization: House the animals in the experimental facility for at least one week prior to the study to allow for acclimatization.

  • Baseline Blood Pressure Measurement: Measure baseline blood pressure for several consecutive days using the chosen method (e.g., tail-cuff or radiotelemetry) to establish a stable baseline.

  • Drug Preparation: Prepare a fresh solution of enalapril maleate in a suitable vehicle (e.g., sterile water or saline) on each day of dosing. The concentration should be calculated to deliver the desired dose in a consistent volume.

  • Administration: Administer the enalapril solution or vehicle control orally via gavage at the same time each day.

  • Blood Pressure Monitoring: Monitor blood pressure at predetermined time points after administration to capture the peak and duration of the effect. For acute studies, this may involve measurements at 1, 2, 4, 6, and 24 hours post-dose. For chronic studies, daily or weekly measurements may be appropriate.

  • Data Analysis: Analyze the change in blood pressure from baseline, comparing the enalapril-treated group to the vehicle-treated control group.

Protocol 2: Blood Pressure Measurement Using Tail-Cuff Plethysmography in Rodents
  • Animal Restraint and Warming: Gently place the rodent in a restrainer. Warm the tail using a heating pad or lamp to increase blood flow, which is necessary for detecting the pulse.

  • Cuff and Sensor Placement: Place the occlusion cuff and a sensor (e.g., photoelectric or piezoelectric) on the base of the tail.

  • Acclimatization to Procedure: Allow the animal to remain in the restrainer for a few minutes to acclimate before starting the measurements.

  • Measurement Cycles: Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it. The system will record the systolic and diastolic blood pressure based on the return of blood flow.

  • Multiple Readings: Obtain several consecutive readings and average them to get a reliable measurement for that time point. Discard any readings that are clearly erroneous.

  • Consistency: Ensure that the procedure is performed by the same trained individual and at the same time of day for all animals to minimize variability.

Mandatory Visualizations

Enalapril_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (converted by ACE) ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Decreased_BP Decreased Blood Pressure Angiotensin_II->Decreased_BP reduced levels lead to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat (hydrolysis in liver) Enalaprilat->ACE inhibits Bradykinin Bradykinin Enalaprilat->Bradykinin prevents degradation Bradykinin->Inactive_Fragments (degraded by ACE) Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->Decreased_BP Experimental_Workflow Start Start: Experimental Design Acclimatization Subject Acclimatization (e.g., 1 week) Start->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement (e.g., 3-5 days) Acclimatization->Baseline_Measurement Randomization Randomization to Treatment Groups (Enalapril vs. Vehicle) Baseline_Measurement->Randomization Dosing Daily Dosing (Standardized Time & Route) Randomization->Dosing BP_Monitoring Blood Pressure Monitoring (Acute or Chronic Schedule) Dosing->BP_Monitoring Data_Collection Data Collection and Recording BP_Monitoring->Data_Collection Analysis Statistical Analysis (Comparison of Groups) Data_Collection->Analysis End End: Interpretation of Results Analysis->End

Technical Support Center: Managing Drug Interactions Between Enalapril and Diuretics In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo interactions between enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and various classes of diuretics.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments involving the co-administration of enalapril and diuretics.

Issue 1: Unexpected Magnitude of Hypotension

  • Question: We observed a much greater drop in blood pressure than anticipated after co-administering enalapril and a diuretic in our rat model. What could be the cause, and how can we manage it?

  • Answer:

    • Potential Causes:

      • Synergistic Effects: Enalapril and diuretics (especially thiazides and loop diuretics) have a synergistic hypotensive effect. Diuretics can cause volume depletion, which activates the Renin-Angiotensin-Aldosterone System (RAAS). Enalapril then blocks this activated system, leading to a pronounced drop in blood pressure.[1][2]

      • Animal Model Sensitivity: Certain animal models, such as spontaneously hypertensive rats (SHR), can be particularly sensitive to antihypertensive agents.[3]

      • Volume Depletion: If the animals were even mildly dehydrated before drug administration, the hypotensive effect could be exacerbated.

    • Troubleshooting Steps:

      • Review Dosing: Ensure that the doses of both enalapril and the diuretic are within the established therapeutic range for the specific animal model. It may be necessary to start with lower doses and titrate upwards. For patients on diuretics, it is sometimes advised to discontinue the diuretic for 2-3 days before starting enalapril to mitigate the risk of a steep drop in blood pressure.[4]

      • Assess Hydration Status: Ensure animals are adequately hydrated before and during the experiment. Monitor for signs of dehydration.

      • Stagger Administration: Consider administering the diuretic and enalapril at different time points to avoid peak concentrations of both drugs occurring simultaneously.

      • Monitor Closely: Implement continuous or frequent blood pressure monitoring, especially during the initial hours after administration, to capture the full hemodynamic response.

Issue 2: Development of Hyperkalemia

  • Question: Our rats developed hyperkalemia (elevated serum potassium) after being treated with enalapril and a potassium-sparing diuretic (e.g., spironolactone). How can we address this?

  • Answer:

    • Potential Causes:

      • Additive Potassium-Sparing Effects: Enalapril inhibits aldosterone secretion, which reduces potassium excretion. Potassium-sparing diuretics directly block potassium excretion in the kidneys. The combination leads to an additive effect and a high risk of hyperkalemia.[5][6][7]

      • Renal Impairment: Pre-existing or drug-induced renal dysfunction can significantly impair potassium excretion, increasing the risk of hyperkalemia.[6]

    • Troubleshooting Steps:

      • Discontinue or Reduce Dose: The most immediate step is to discontinue the potassium-sparing diuretic or significantly reduce the dose of one or both agents.

      • Monitor Serum Potassium: Implement frequent monitoring of serum potassium levels.

      • Promote Potassium Excretion: In a therapeutic setting, loop or thiazide diuretics can be used to increase potassium excretion.[8]

      • Dietary Control: Ensure the animal diet is not high in potassium.

      • Consider Alternative Diuretics: If a diuretic is necessary, consider using a loop or thiazide diuretic instead of a potassium-sparing one, as they do not typically cause hyperkalemia and their potassium-lowering effects can counteract the potassium-sparing effect of enalapril.[6]

Issue 3: Unexpected Changes in Renal Function Markers

  • Question: We observed a significant increase in serum creatinine and Blood Urea Nitrogen (BUN) in our animals after combined enalapril and diuretic treatment. Is this expected, and what should we do?

  • Answer:

    • Potential Causes:

      • Reduced Glomerular Filtration Rate (GFR): The combination of profound vasodilation from enalapril and volume depletion from the diuretic can lead to a decrease in renal perfusion pressure and GFR, causing a rise in creatinine and BUN. This is more likely in animals with pre-existing renal artery stenosis or heart failure.[9][10][11]

      • Direct Nephrotoxicity: While less common with these drugs at therapeutic doses, high doses or prolonged administration, especially in a compromised kidney, could potentially lead to renal injury.[9]

    • Troubleshooting Steps:

      • Assess Volume Status: Ensure adequate hydration to maintain renal perfusion.

      • Dose Adjustment: Reduce the doses of one or both drugs.

      • Monitor Renal Function: Continue to monitor serum creatinine, BUN, and urine output closely.

      • Histopathological Examination: If renal impairment persists, consider histopathological examination of the kidneys at the end of the study to assess for any structural damage.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of the synergistic hypotensive interaction between enalapril and thiazide/loop diuretics?

    • A1: Diuretics increase the excretion of sodium and water, leading to a decrease in blood volume. This volume depletion activates the Renin-Angiotensin-Aldosterone System (RAAS) as a compensatory mechanism to raise blood pressure. Enalapril, as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a stimulator of aldosterone release. By blocking this now-activated RAAS, enalapril produces a more significant reduction in blood pressure than it would alone.[1]

  • Q2: Are there any pharmacokinetic interactions between enalapril and diuretics?

    • A2: Studies have shown that the co-administration of enalapril and furosemide or hydrochlorothiazide does not significantly alter the pharmacokinetics of either drug.[12][13] The interaction is primarily pharmacodynamic.

  • Q3: Which animal models are most suitable for studying the interaction between enalapril and diuretics?

    • A3: Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DS) rats on a high-salt diet are commonly used models of hypertension and are well-suited for these studies.[1][14] These models exhibit a hypertensive phenotype that is responsive to both ACE inhibitors and diuretics.

  • Q4: How can I accurately measure blood pressure in rats for these studies?

    • A4: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats.[1][14] For more continuous and accurate measurements, radiotelemetry is considered the gold standard, though it is more invasive and expensive.[15] It is crucial to habituate the animals to the measurement procedure to minimize stress-induced blood pressure elevations.[15]

Data Presentation

Table 1: Effects of Enalapril and Diuretics on Blood Pressure in Hypertensive Rats

Treatment GroupAnimal ModelDoseChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
EnalaprilDahl Salt-Sensitive15-100 mg/kg/day[1]
HydrochlorothiazideDahl Salt-Sensitive60-400 mg/kg/day[1]
Enalapril + HydrochlorothiazideSpontaneously Hypertensive3 mg/kg/day Enalapril + 1.5 mg/kg/day HCTZ↓ 20-41Not Reported[2][16]
EnalaprilSpontaneously Hypertensive30 mg/kg/day↓ from 156 to 96Not Reported[3]

Table 2: Effects of Enalapril and Diuretics on Serum Electrolytes and Renal Function Markers in Rats

Treatment GroupParameterChangeReference
Enalapril + Potassium-Sparing DiureticSerum Potassium[5][6]
EnalaprilSerum PotassiumSlight ↑[4]
HydrochlorothiazideSerum Potassium[13]
Enalapril + HydrochlorothiazideSerum PotassiumTends to reverse HCTZ-induced K+ loss[13]
Enalapril (20% of LD50)Serum Urea & Creatinine[9]
Enalapril + Furosemide (in heart failure)GFR[9]
Enalapril (in 4/6 nephrectomy model)Plasma Creatinine & UreaMarked ↑[17]

Experimental Protocols

Protocol 1: In Vivo Study of Enalapril and Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Blood Pressure Measurement Training: For 3-5 days prior to the experiment, train the rats to the tail-cuff blood pressure measurement system to minimize stress-induced hypertension.

  • Baseline Measurements: Record baseline systolic blood pressure and heart rate for all animals for 2-3 consecutive days. Collect baseline 24-hour urine samples using metabolic cages to measure volume, sodium, and potassium excretion. Collect a baseline blood sample via tail vein for measurement of serum creatinine, BUN, and electrolytes.

  • Grouping (Example):

    • Group 1: Vehicle control (e.g., distilled water)

    • Group 2: Enalapril (e.g., 10 mg/kg/day, oral gavage)

    • Group 3: Hydrochlorothiazide (e.g., 25 mg/kg/day, oral gavage)

    • Group 4: Enalapril (10 mg/kg/day) + Hydrochlorothiazide (25 mg/kg/day)

  • Drug Administration: Administer drugs or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Monitoring:

    • Measure blood pressure and heart rate at regular intervals (e.g., weekly).

    • Collect 24-hour urine samples weekly to monitor volume and electrolyte excretion.

    • Collect blood samples at the end of the study for final analysis of renal function markers and electrolytes.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between groups.

Protocol 2: Measurement of Serum Creatinine and BUN in Rats

  • Blood Collection: Collect blood from the tail vein or via cardiac puncture at the time of sacrifice into a serum separator tube.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Sample Storage: Transfer the serum to a clean microcentrifuge tube and store at -80°C until analysis.

  • Assay: Use commercially available colorimetric assay kits for the quantitative determination of creatinine and BUN in the serum samples, following the manufacturer's instructions. A common method for creatinine is based on the Jaffe reaction.[17][18] Urea is typically measured using an enzymatic assay involving urease.[17][18]

Mandatory Visualization

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen (from Liver) Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI cleaves ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII converts AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AdrenalGland->Aldosterone stimulates release SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumWaterRetention->BloodPressure Enalapril Enalapril Enalapril->ACE inhibits Diuretics Diuretics Diuretics->SodiumWaterRetention inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for enalapril and diuretics.

Experimental_Workflow start Start: Acclimatize Animals training Habituate to Blood Pressure Measurement start->training baseline Baseline Measurements: - Blood Pressure - Urine Collection - Blood Sample training->baseline grouping Randomize into Treatment Groups baseline->grouping treatment Daily Drug Administration (e.g., 4 weeks) grouping->treatment monitoring Weekly Monitoring: - Blood Pressure - Urine Collection treatment->monitoring repeats endpoint End of Study: - Final Blood Pressure - Final Blood & Urine Samples treatment->endpoint monitoring->treatment analysis Data Analysis endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for an in vivo drug interaction study.

References

Overcoming challenges with enalapril's stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My enalapril solution is showing rapid degradation. What are the primary causes?

A1: Enalapril maleate is highly susceptible to degradation in aqueous solutions, primarily through two main pathways:

  • Hydrolysis: The ester group in enalapril can be hydrolyzed to form enalaprilat, its active metabolite. This reaction is significantly accelerated under alkaline (basic) conditions.[1][2][3]

  • Intramolecular Cyclization: Enalapril can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[2][3][4] This degradation pathway is more prominent in acidic solutions (pH < 5).[3]

The rate of degradation is also influenced by temperature, with higher temperatures generally leading to faster degradation.[5]

Q2: What are the main degradation products of enalapril in an aqueous solution?

A2: The two primary degradation products of enalapril in aqueous solutions are enalaprilat and a diketopiperazine (DKP) derivative.[2][4][6] The predominant product depends on the pH of the solution. In basic conditions, enalaprilat is the major degradation product, while in acidic conditions, the formation of diketopiperazine is more significant.[7][8]

Q3: How can I minimize the degradation of my enalapril solution during experiments?

A3: To enhance the stability of enalapril in aqueous solutions, consider the following strategies:

  • pH Control: Maintaining an optimal pH is crucial. Acidic conditions (pH < 5) favor the formation of diketopiperazine, while alkaline conditions accelerate hydrolysis to enalaprilat.[3][7] The stability of enalapril is generally better in the pH range of 2.0 to 7.0.[9] The use of citrate buffer solutions has been shown to improve stability compared to deionized water.[10]

  • Temperature Control: Store enalapril solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate.[10]

  • Choice of Vehicle: The composition of the solution can significantly impact stability. Using a sweetened suspending agent or a citrate buffer can be more protective than deionized water alone.[10]

  • Excipient Compatibility: Be mindful of the excipients used in your formulation, as some can promote degradation.[1][11] For instance, certain common excipients can accelerate the formation of diketopiperazine.[11]

  • In Situ Salt Formation: For solid dosage forms that will be reconstituted, a strategy to improve stability is the "in situ" conversion of enalapril maleate to a more stable sodium salt by including suitable ionic excipients.[12]

Q4: I am observing unexpected peaks in my HPLC analysis of an enalapril solution. What could they be?

A4: Unexpected peaks in your HPLC chromatogram are likely degradation products of enalapril. The most common are enalaprilat and diketopiperazine.[2][6][13] Depending on the stress conditions your solution was exposed to (e.g., acidic, basic, oxidative, photolytic), other minor degradation products may also form.[6] It is advisable to use a validated stability-indicating HPLC method that can effectively separate enalapril from all its potential degradation products.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of enalapril potency in solution High pH (alkaline hydrolysis)Adjust pH to a more neutral or slightly acidic range (e.g., with a citrate buffer).[10]
High temperatureStore solutions at refrigerated temperatures (e.g., 4°C).[10]
Appearance of a major peak eluting before enalapril in HPLC Formation of enalaprilat (hydrolysis)Confirm the identity of the peak using a reference standard for enalaprilat.[14] To mitigate, lower the pH of the solution.
Appearance of a major peak eluting after enalapril in HPLC Formation of diketopiperazine (cyclization)Confirm the identity of the peak using a reference standard for diketopiperazine.[14] To mitigate, adjust the pH to be less acidic.
Solution discoloration or precipitation Incompatibility with excipients or significant degradationReview the formulation for any incompatible excipients.[1] Analyze the precipitate to identify its composition. Consider reformulating with more compatible components.
Inconsistent stability results between batches Variability in initial pH of the solutionStandardize the pH of all solutions immediately after preparation using a calibrated pH meter.
Different storage conditions (light, temperature)Ensure all batches are stored under identical, controlled conditions. Enalapril solutions can be susceptible to slight degradation upon exposure to UV and visible light.[2][15]

Quantitative Data Summary

The stability of enalapril in aqueous solutions is highly dependent on the conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Effect of pH on Enalapril Degradation

ConditionTemperatureTimeRemaining Enalapril (%)Primary Degradation ProductReference
0.1 N Sodium Hydroxide60°C30 min7.5%Enalaprilat[2]
Water80°C24 h95.2%Enalaprilat, Diketopiperazine[2]
0.1 N Hydrochloric Acid80°C24 h80.4%Diketopiperazine, Enalaprilat[2]

Table 2: Stability of Enalapril in Different Oral Liquid Formulations (1 mg/mL)

FormulationStorage TemperatureDurationRemaining Enalapril (%)Reference
Deionized Water4°C91 days> 94%[10]
Citrate Buffer Solution4°C91 days> 94%[10]
Sweetened Vehicle4°C91 days> 94%[10]
Deionized Water25°C56 days> 90%[10]
Citrate Buffer Solution25°C91 days> 92%[10]
Sweetened Vehicle25°C91 days> 92%[10]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Enalapril and its Degradation Products

This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[2][6][16][17] Specific parameters may need to be optimized for your equipment and specific sample matrix.

  • Chromatographic System:

    • HPLC system with UV detection.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[16]

    • Column Temperature: Controlled, e.g., 60°C.[16]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 210 nm or 215 nm.[6][9]

    • Injection Volume: 20 µL.

  • Mobile Phase:

    • A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer).[2][6]

    • Example: Acetonitrile and phosphate buffer (pH 3.0).[6] The ratio will need to be optimized to achieve good separation.

    • The mobile phase should be filtered and degassed before use.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare stock solutions of enalapril maleate, enalaprilat, and diketopiperazine reference standards in a suitable solvent (e.g., methanol).[2] Prepare working standards by diluting the stock solutions with the mobile phase.

    • Sample Solutions: Dilute the aqueous enalapril test solution with the mobile phase to a suitable concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard solutions to determine their retention times and to establish a calibration curve.

    • Inject the sample solutions.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of enalapril and its degradation products using the calibration curve.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Enalapril_Degradation_Pathways Enalapril Enalapril Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat  Alkaline conditions (e.g., 0.1N NaOH)  Ester Hydrolysis DKP Diketopiperazine (Cyclization Product) Enalapril->DKP  Acidic conditions (e.g., 0.1N HCl)  Intramolecular Cyclization Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Enalapril Solution (e.g., in buffer) initial_analysis Initial Analysis (t=0) (HPLC, pH) prep_solution->initial_analysis storage Store under Stress Conditions (e.g., 40°C/75% RH) initial_analysis->storage sampling Collect Samples at Timepoints (e.g., 7, 14, 28 days) storage->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis data_analysis Data Analysis (Quantify Degradants) hplc_analysis->data_analysis Troubleshooting_Guide start High Enalapril Degradation Observed check_ph What is the pH of the solution? start->check_ph acidic Acidic (pH < 5) check_ph->acidic < 5 alkaline Alkaline (pH > 7) check_ph->alkaline > 7 acidic_action Likely Diketopiperazine Formation. Increase pH to be less acidic. acidic->acidic_action alkaline_action Likely Hydrolysis to Enalaprilat. Lower pH towards neutral. alkaline->alkaline_action check_temp Is the solution stored at elevated temperature? acidic_action->check_temp alkaline_action->check_temp high_temp Yes check_temp->high_temp Yes low_temp No check_temp->low_temp No temp_action Store at a lower temperature (e.g., 4°C). high_temp->temp_action excipient_issue Consider excipient incompatibility. low_temp->excipient_issue

References

Preventing acute renal failure in animal models on high-dose enalapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing acute renal failure in animal models receiving high-dose enalapril.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which high-dose enalapril can induce acute renal failure in animal models?

A1: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, particularly of the efferent arterioles in the glomeruli of the kidneys. High doses of enalapril can lead to excessive vasodilation of these efferent arterioles, causing a significant drop in glomerular filtration pressure. This reduced pressure can lead to a decrease in the glomerular filtration rate (GFR), and in susceptible individuals or under certain experimental conditions, this can precipitate acute kidney injury (AKI).[1][2]

Q2: What are the early signs of enalapril-induced nephrotoxicity in animal models?

A2: Early signs of nephrotoxicity often precede significant changes in standard markers like serum creatinine and blood urea nitrogen (BUN).[3] Key indicators to monitor include:

  • Increased urinary biomarkers: Novel biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin can indicate tubular injury much earlier than traditional markers.[3][[“]]

  • Proteinuria: An increase in the urine protein-to-creatinine (UPC) ratio is a significant indicator of glomerular damage.[5]

  • Changes in urine output: Oliguria (a significant decrease in urine output) can be a sign of declining renal function.

  • General clinical signs: Lethargy, loss of appetite, and weight loss can also be observed.[6][7]

Q3: Are there any known drug interactions that can exacerbate enalapril-induced renal toxicity?

A3: Yes, several drug interactions can increase the risk of acute renal failure. Concurrent administration of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) should be avoided, as they can cause vasoconstriction of the afferent arterioles, further reducing renal blood flow and GFR.[8] Diuretics, especially at high doses, can lead to volume depletion, which can also compromise renal perfusion and increase the risk of AKI when combined with enalapril.[7][9]

Troubleshooting Guides

Problem 1: A significant increase in serum creatinine and BUN is observed after initiating high-dose enalapril.

  • Immediate Action:

    • Reduce Enalapril Dose: If the experimental design allows, consider a dose reduction. For animals with a creatinine clearance (CrCl) of less than 30 mL/min, a reduction in the enalapril dose is recommended.[8][10]

    • Assess Hydration Status: Ensure the animal is adequately hydrated. Dehydration can exacerbate the effects of enalapril on renal function.[7]

    • Discontinue Concomitant Nephrotoxic Drugs: If NSAIDs or high-dose diuretics are being used, consider discontinuing them if possible.[6][7]

  • Follow-up Actions:

    • Monitor Renal Function Closely: Continue to monitor serum creatinine, BUN, and urine output daily until levels stabilize.

    • Dietary Modification: Ensure the animals are on a diet that is not excessively high in sodium, as this can affect the renin-angiotensin system.[11][12]

Problem 2: Animals on high-dose enalapril are showing signs of hypotension (e.g., lethargy, weakness).

  • Immediate Action:

    • Monitor Blood Pressure: If possible, directly measure the animal's blood pressure.

    • Reduce Enalapril Dose: Hypotension is a direct effect of enalapril's vasodilatory action. A dose reduction is the most effective way to manage this.

    • Check for Volume Depletion: Concomitant diuretic use can lead to excessive fluid loss and hypotension.[9]

  • Follow-up Actions:

    • Stagger Medication: If diuretics are necessary, consider administering them at a different time than the enalapril to minimize synergistic hypotensive effects.

    • Ensure Access to Water: Free access to water is crucial to prevent dehydration-induced hypotension.

Data Presentation: Quantitative Data Summary

Table 1: Enalapril Dosage Adjustments for Renal Impairment

Creatinine Clearance (CrCl)Recommended Oral Dose Adjustment
> 30 mL/minNo adjustment typically needed.[10]
≤ 30 mL/minInitiate at a lower dose (e.g., 2.5 mg once a day) and titrate as tolerated, not to exceed the maximum recommended dose.[8][10]

Table 2: Effects of High-Dose Enalapril on Renal Parameters in Rats

Treatment Group (4 weeks)Serum Urea (mg/dL)Serum Creatinine (mg/dL)Histopathological Findings
Control (Distilled Water)NormalNormalIntact glomeruli and renal tubules.[13]
Enalapril (10% of LD50)Significantly IncreasedSignificantly IncreasedGlomerular atrophy, dilation of Bowman's space, vacuolar degeneration.[13]
Enalapril (20% of LD50)More Significantly IncreasedMore Significantly IncreasedMore severe glomerular atrophy, dilation of Bowman's space, and vacuolar degeneration.[13]

Experimental Protocols

Protocol for Mitigating Acute Renal Failure in a High-Dose Enalapril Rodent Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.

  • Baseline Measurements: Before initiating treatment, collect baseline blood and urine samples to measure:

    • Serum creatinine

    • Blood Urea Nitrogen (BUN)

    • Urine Protein-to-Creatinine (UPC) ratio

    • Urinary biomarkers (KIM-1, NGAL)

  • Enalapril Administration:

    • Administer enalapril orally via gavage at the desired high dose.

    • Preventative Measure: Start with a lower initial dose for the first 3-5 days and gradually increase to the target high dose to allow for physiological adaptation.

  • Dietary Management:

    • Throughout the study, provide a balanced "renal diet" that is not excessively high in sodium or potassium.[5][6]

  • Hydration:

    • Ensure constant and ad libitum access to fresh drinking water.

    • For studies involving diuretics, consider providing a saline solution (0.9% NaCl) in the drinking water to prevent severe volume depletion, as this has been shown to mitigate some toxic effects of high-dose enalapril.[14]

  • Monitoring:

    • Daily: Monitor for clinical signs of toxicity (lethargy, anorexia).

    • Weekly: Measure body weight, and collect blood and urine for analysis of the parameters listed in step 3.

Mandatory Visualizations

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Mechanism of Enalapril Action Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Adrenal Cortex Renin Renin ACE ACE ACE_Inhibition ACE Inhibition ACE->ACE_Inhibition Inhibits Enalapril Enalapril Enalapril->ACE_Inhibition ReducedAngII Reduced Angiotensin II ACE_Inhibition->ReducedAngII EfferentVasodilation Efferent Arteriole Vasodilation ReducedAngII->EfferentVasodilation ReducedGFR Reduced Glomerular Filtration Pressure EfferentVasodilation->ReducedGFR

Caption: Signaling pathway of enalapril-induced renal effects.

G cluster_workflow Experimental Workflow for Renal Function Monitoring Start Start High-Dose Enalapril Study Baseline Collect Baseline Blood & Urine Samples Start->Baseline Treatment Administer Enalapril (with dietary/hydration support) Baseline->Treatment Monitor Weekly Monitoring: - Serum Creatinine/BUN - UPC Ratio - Urinary Biomarkers Treatment->Monitor Check Renal Markers Elevated? Monitor->Check Continue Continue Study Protocol Check->Continue No Troubleshoot Troubleshoot: - Reduce Dose - Check Hydration - Review Concomitant Meds Check->Troubleshoot Yes End End of Study: Terminal Samples & Histopathology Continue->End Troubleshoot->Monitor

Caption: Experimental workflow for monitoring renal function.

References

Improving peak resolution in chromatographic analysis of enalapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the chromatographic analysis of enalapril and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak resolution issues encountered during the HPLC analysis of enalapril?

The most frequently reported issue is the poor separation between enalapril and its impurities, particularly Impurity A (enalaprilat) and diketopiperazine (DKP), which are known degradation products.[1][2][3][4] The official method described in the European Pharmacopoeia (EP) often presents challenges in achieving the required system suitability, specifically the peak-to-valley ratio between enalapril and Impurity A.[1][2][3] Another common problem is distorted peak shapes, which can occur after a few injections using the monograph method.[1]

Q2: My peak resolution is poor. What are the first parameters I should investigate?

To troubleshoot poor peak resolution, it's best to take a systematic approach by adjusting one parameter at a time.[5] The most impactful factors to investigate are:

  • Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is a powerful tool for adjusting selectivity.[6]

  • Mobile Phase pH: Since enalapril and its impurities have ionizable functional groups, the pH of the mobile phase buffer significantly influences their retention times and separation.[1]

  • Column Stationary Phase: The type of column chemistry (e.g., C18, C8, styrene-divinylbenzene) plays a critical role in the separation mechanism.[1][7]

Q3: How does mobile phase pH affect the separation of enalapril and its impurities?

The pH of the mobile phase buffer directly impacts the ionization state of enalapril and its impurities, which contain carboxylic acid and amine functionalities.[1] Adjusting the pH alters the hydrophobicity of the molecules and their interaction with the stationary phase. For instance, studies have shown that varying the buffer pH from 2.0 to 7.0 can significantly change the retention times and elution order of enalapril and its impurities.[1] A lower pH, often around 2.2 to 3.0, has been found to improve the separation between enalapril and its key impurities like Impurity A.[1][2][3][7]

Q4: Can changing the column temperature improve my peak resolution?

Yes, column temperature is a significant factor. While the EP monograph method suggests a high temperature of 70°C, this can be problematic for some HPLC instruments and may not be optimal for all columns.[1][2][3][7] Reducing the column oven temperature, for example to 55°C, has been shown to increase the resolution between Impurity A and enalapril, as well as between other impurities.[1] Lowering the temperature can increase the retention of analytes, which may lead to better separation.[5] However, it's essential to find the optimal temperature that balances resolution and analysis time.

Q5: What type of HPLC column is recommended for enalapril analysis?

While the EP method specifies a styrene-divinylbenzene copolymer column, many researchers have achieved better and more robust separation using reversed-phase columns with C18 or C8 stationary phases.[1][2][3][7] Columns like the ZORBAX Eclipse XDB-C18 have been successfully used to develop user-friendly and stability-indicating methods for enalapril analysis, capable of separating all known impurities with good resolution.[1][2][3]

Troubleshooting Guide

Issue: Poor resolution between Enalapril and Impurity A (Enalaprilat)

This is a critical separation challenge. If you are experiencing co-elution or insufficient separation between these two peaks, consider the following troubleshooting steps in a logical sequence.

G cluster_0 start Start: Poor Resolution (Enalapril & Impurity A) ph Adjust Mobile Phase pH (Try pH 2.2 - 3.0) start->ph temp Optimize Column Temperature (e.g., reduce to 55°C) ph->temp flow Adjust Flow Rate (e.g., 1.0 - 1.2 mL/min) temp->flow column Change Stationary Phase (e.g., to a different C18) flow->column end Resolution Improved column->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase pH: The first and often most effective step is to lower the pH of your mobile phase buffer. A pH in the range of 2.2 to 3.0 has been shown to significantly improve the resolution between enalapril and enalaprilat.[1][7]

  • Optimize Column Temperature: If adjusting the pH is insufficient, try optimizing the column temperature. Reducing the temperature from the 70°C specified in some monograph methods to around 55°C can enhance separation.[1]

  • Modify Flow Rate: A lower flow rate generally provides better resolution, though it will increase the run time. Experiment with flow rates between 0.8 mL/min and 1.2 mL/min to find the best balance of resolution and efficiency.[1]

  • Evaluate Stationary Phase: If the above steps do not provide the desired resolution, consider trying a different column. While many C18 columns are effective, slight differences in selectivity between brands can impact the separation of critical pairs.[1]

Issue: Tailing or Asymmetric Peaks

Peak tailing can compromise resolution and affect accurate integration.

G cluster_1 start Start: Peak Tailing ph_check Check Mobile Phase pH (Ensure it's appropriate for analytes) start->ph_check tea Consider Mobile Phase Additives (e.g., Triethylamine - TEA) ph_check->tea column_health Check Column Health (Possible contamination or degradation) tea->column_health end Symmetric Peaks column_health->end

References

Technical Support Center: Enalapril Dosage in Animal Studies with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril in animal models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: How do I determine the appropriate starting dose of enalapril for my animal model of renal impairment?

A1: The appropriate starting dose of enalapril can vary significantly depending on the animal species, the model of renal impairment, and the specific research question. Based on published studies, a general recommendation is to start at the lower end of the therapeutic range for the specific species and titrate upwards based on tolerability and therapeutic effect. For instance, in dogs with experimentally induced renal insufficiency, a common starting dose is 0.25 to 0.5 mg/kg administered orally once to twice daily.[1][2][3] In rat models of chronic kidney disease, a dose of 10 mg/kg/day administered in drinking water has been used.[4] It is crucial to monitor key parameters such as blood pressure, serum creatinine, and blood urea nitrogen (BUN) closely after initiating therapy and during dose adjustments.

Q2: What are the common methods for inducing renal impairment in animal models for enalapril studies?

A2: Several methods are used to induce renal impairment in animal models. The choice of model depends on whether the research aims to mimic acute kidney injury or chronic kidney disease. Common models include:

  • Surgical Models:

    • 5/6 Nephrectomy (Subtotal Nephrectomy): This is a widely used model to induce chronic kidney disease. It involves the surgical removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, or the removal of two-thirds of the remaining kidney.[5] This model leads to progressive glomerulosclerosis and tubulointerstitial fibrosis.

    • Unilateral Ureteral Obstruction (UUO): This model is primarily used to study renal fibrosis. It involves the complete ligation of one ureter, leading to tubulointerstitial fibrosis in the obstructed kidney.[6]

  • Drug-Induced Models:

    • Adenine-Induced Chronic Kidney Disease: Administration of an adenine-rich diet to rodents leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis, mimicking features of chronic kidney disease.[7]

    • Gentamicin or Cisplatin-Induced Acute Kidney Injury: These drugs are nephrotoxic and can be administered to induce acute kidney injury.[8][9] The dosage and duration of administration can be adjusted to control the severity of the injury.

Q3: What should I do if I observe a significant increase in serum creatinine after starting enalapril treatment?

A3: A transient and mild increase in serum creatinine can sometimes be observed upon initiation of ACE inhibitor therapy like enalapril. This is often due to the hemodynamic effects of the drug on the glomeruli. However, a significant or progressive increase in creatinine may indicate excessive hypotension or a worsening of renal function. In such cases, it is prudent to:

  • Reduce the Enalapril Dose: Consider decreasing the dosage to the lower end of the therapeutic range.[1]

  • Assess Hydration Status: Ensure the animal is adequately hydrated, as dehydration can exacerbate renal dysfunction.

  • Monitor Blood Pressure: Check for hypotension, as a significant drop in blood pressure can compromise renal perfusion.

  • Re-evaluate Concomitant Medications: If other drugs that can affect renal function (e.g., NSAIDs, diuretics) are being used, their doses may need to be adjusted.

  • Temporarily Discontinue Treatment: In cases of severe azotemia, temporarily discontinuing enalapril and re-introducing it at a lower dose once renal function stabilizes may be necessary.[1]

Troubleshooting Guides

Issue: Inconsistent or lack of therapeutic effect of enalapril.
Possible Cause Troubleshooting Step
Inadequate Dosage The initial dose may be too low. Gradually titrate the dose upwards while closely monitoring blood pressure and renal function parameters. In dogs with idiopathic glomerular disease, the dose was increased from 0.5 mg/kg once daily to twice daily if the urine protein-to-creatinine ratio remained high.[10]
Poor Oral Bioavailability Enalapril is a prodrug that is converted to its active metabolite, enalaprilat, in the liver. Factors affecting liver function or gastrointestinal absorption could reduce its efficacy. Ensure consistent administration with or without food as per your protocol. The oral bioavailability of enalapril in dogs is estimated to be around 20% to 40%.[10]
Severity of Renal Disease In advanced stages of renal disease, the response to enalapril may be diminished. Evaluate the severity of the renal impairment in your model.
Animal Strain/Species Differences Different animal strains and species can have varied responses to drugs. Consult literature specific to your chosen animal model.
Issue: Adverse effects observed during enalapril treatment.
Adverse Effect Possible Cause Management Strategy
Hypotension Excessive vasodilation due to ACE inhibition.Start with a lower dose and titrate gradually. Monitor blood pressure regularly. Ensure adequate hydration.
Hyperkalemia Decreased aldosterone secretion leading to potassium retention.Monitor serum potassium levels, especially in animals with severe renal impairment. Avoid potassium-sparing diuretics or potassium supplements if possible.
Gastrointestinal Disturbances (e.g., anorexia, vomiting) Drug-related side effect.Administering the medication with food may help. If symptoms persist, consider a temporary dose reduction or discontinuation.[1]
Worsening Azotemia Significant reduction in glomerular filtration rate due to excessive vasodilation of the efferent arteriole.Reduce the enalapril dose. Ensure adequate hydration and rule out other nephrotoxic insults.[1]

Data Presentation

Table 1: Summary of Enalapril Dosages in Animal Models of Renal Impairment
Animal Species Model of Renal Impairment Enalapril Dosage Key Findings Reference
DogExperimentally Induced Chronic Renal Insufficiency0.5 mg/kg, PO, q12hDecreased glomerular and tubulointerstitial lesion scores.[10]
DogIdiopathic Glomerulonephritis0.5 mg/kg, PO, q24h, increased to q12h if neededReduced proteinuria.[10]
Rat5/6 Nephrectomy (Chronic Kidney Disease)10 mg/kg/day in drinking waterReduced plasma creatinine and albuminuria.[4]
RatSpontaneously Hypertensive Rat (with renal injury)3.0 mg/kg, PO, twice dailyModest reduction in mean arterial pressure.[11]
RabbitNot specified3, 10, and 30 mg/kg/day, POInvestigated for teratogenicity.[11]
Table 2: Experimental Protocols for Induction of Renal Impairment
Model Animal Species Detailed Methodology
5/6 Nephrectomy RatUnder anesthesia, the right kidney is surgically removed. One week later, two of the three branches of the left renal artery are ligated to induce infarction of approximately two-thirds of the left kidney.[4]
Unilateral Ureteral Obstruction (UUO) Mouse, RatUnder anesthesia, the left ureter is exposed through a flank incision and completely ligated at two points using silk suture.[6]
Adenine-Induced CKD RodentsAnimals are fed a diet containing 0.75% adenine for a specified period (e.g., 2-4 weeks) to induce chronic tubulointerstitial nephritis.[7]
Drug-Induced AKI Mini PigA model of cisplatin-induced acute kidney injury has been successfully developed.[8]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Enalapril Studies in Renal Impairment Models cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring and Endpoint Analysis Animal_Selection Animal Selection (e.g., Rat, Dog) Renal_Impairment Induction of Renal Impairment (e.g., 5/6 Nephrectomy, UUO) Animal_Selection->Renal_Impairment Baseline_Measurements Baseline Measurements (Blood Pressure, Serum Creatinine, BUN, Proteinuria) Renal_Impairment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Control_Group Control Group (Vehicle/Placebo) Randomization->Control_Group Enalapril_Group Enalapril Treatment Group (Specific Dosage Regimen) Randomization->Enalapril_Group Regular_Monitoring Regular Monitoring (BP, Renal Function) Control_Group->Regular_Monitoring Enalapril_Group->Regular_Monitoring Endpoint_Analysis Endpoint Analysis (Histopathology, Molecular Markers) Regular_Monitoring->Endpoint_Analysis

Figure 1: A generalized experimental workflow for preclinical studies.

Signaling_Pathway Simplified Signaling Pathway of Enalapril's Action in Renal Fibrosis Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (acts on) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (converted by) ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (binds to) TGF_beta TGF-β Upregulation AT1_Receptor->TGF_beta (activates) Fibrosis Renal Fibrosis (Collagen Deposition, Myofibroblast Activation) TGF_beta->Fibrosis (promotes) Enalapril Enalapril Enalapril->ACE (inhibits)

Figure 2: Enalapril's inhibitory effect on the renin-angiotensin system.

References

Validation & Comparative

Enalapril's Antiproteinuric Efficacy in Chronic Kidney Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproteinuric effects of enalapril in individuals with chronic kidney disease (CKD). The information presented is supported by experimental data from clinical studies, offering a comprehensive resource for evaluating enalapril's performance against alternative therapies.

Comparative Efficacy in Proteinuria Reduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in reducing proteinuria, a key marker of kidney damage and a risk factor for the progression of chronic kidney disease.[1] Its antiproteinuric effect is attributed to its role in the renin-angiotensin-aldosterone system (RAAS), where it lowers intraglomerular pressure.[2] This effect is, to some extent, independent of its blood pressure-lowering action.[2]

The following table summarizes the quantitative data from comparative clinical studies, evaluating the antiproteinuric effects of enalapril against other commonly used therapies, primarily angiotensin II receptor blockers (ARBs) such as losartan and telmisartan.

Comparison Study Population Dosage Duration Proteinuria Reduction Key Findings Citation
Enalapril vs. Losartan Adults with Type 2 Diabetic NephropathyEnalapril: up to 40 mg/day; Losartan: up to 100 mg/day-Enalapril showed a greater initial reduction (73.3% vs. 31.2% at first follow-up). By the end of the study, the effects were comparable (86.7% vs. 84.4% achieving target reduction).Enalapril and losartan are equally effective in the long-term reduction of proteinuria in type 2 diabetic nephropathy.[3]
Enalapril vs. Telmisartan Patients with Type 2 Diabetes and early-stage nephropathy (DETAIL Trial)Enalapril: 10 mg/day; Telmisartan: 40-80 mg/day5 yearsBoth drugs showed a similar, non-significant difference in the reduction of urinary albumin excretion rate.Telmisartan was non-inferior to enalapril in providing long-term renoprotection.[4]
Enalapril vs. Losartan Adults with Chronic Kidney Disease (Meta-analysis)VariedVariedThe effects on proteinuria were similar between enalapril and losartan.Enalapril and losartan have similar effects on renal function and blood pressure in CKD patients, though enalapril is associated with a higher risk of cough.[5][6]
Enalapril vs. Placebo Patients with non-diabetic proteinuric Chronic Kidney DiseaseEnalapril: Not specified-Enalapril has been shown to be effective in retarding the progression of proteinuric kidney disease.ACE inhibitors are a key treatment modality for slowing the progression of tubulointerstitial damage in proteinuric CKD.[1]

Experimental Protocols

The methodologies employed in clinical trials validating the antiproteinuric effects of enalapril and its alternatives are crucial for interpreting the results. Below are detailed protocols representative of those used in key comparative studies.

Representative Clinical Trial Protocol for Assessing Antiproteinuric Effects

1. Study Design: A prospective, randomized, double-blind, parallel-group or crossover clinical trial is a common design.[3][5]

2. Patient Population:

  • Inclusion Criteria:

    • Adults (typically 18-70 years) diagnosed with chronic kidney disease (stages 1-3).[1]

    • Persistent proteinuria, often defined as a urinary protein excretion of >0.5 g/24 hours or a urinary albumin-to-creatinine ratio (ACR) >300 mg/g.[7][8]

    • If hypertensive, blood pressure may be required to be within a specified range (e.g., ≤180/95 mmHg).[4]

  • Exclusion Criteria:

    • Known allergy or intolerance to ACE inhibitors or ARBs.[9]

    • Severe renal impairment (e.g., eGFR <30 ml/min/1.73m²).[9]

    • Pregnancy or lactation.[9]

    • Bilateral renal artery stenosis.[9]

3. Intervention:

  • Patients are randomly assigned to receive either enalapril or a comparator drug (e.g., losartan, telmisartan).

  • Dosage and Titration:

    • Enalapril is typically initiated at a low dose (e.g., 2.5-5 mg/day) and titrated upwards every 2-4 weeks to a target or maximum tolerated dose (e.g., 20-40 mg/day), based on blood pressure and renal function monitoring.[3][9]

    • Comparator drugs are similarly titrated to their effective dosages (e.g., losartan up to 100 mg/day, telmisartan up to 80 mg/day).[3][9]

4. Data Collection and Outcome Measures:

  • Primary Outcome: The primary endpoint is typically the change in proteinuria from baseline to the end of the study period.

  • Measurement of Proteinuria:

    • 24-Hour Urine Collection: This is considered the gold standard. Patients are instructed to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours, including the first morning void on day two. The container is kept refrigerated during the collection period.[8]

    • Urine Albumin-to-Creatinine Ratio (UACR) or Protein-to-Creatinine Ratio (UPCR): A spot urine sample, preferably the first morning void, is collected to measure albumin/protein and creatinine concentrations. This is a more convenient method for monitoring proteinuria.[7]

  • Secondary Outcomes:

    • Change in estimated Glomerular Filtration Rate (eGFR).[7]

    • Changes in blood pressure.[5]

    • Incidence of adverse events (e.g., cough, hyperkalemia).[3][5]

5. Statistical Analysis:

  • The change in proteinuria between the treatment groups is analyzed using appropriate statistical tests, such as t-tests or ANCOVA, adjusting for baseline values and other relevant covariates.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizing Key Processes and Pathways

To better understand the experimental process and the mechanism of action of enalapril, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Data Analysis cluster_conclusion Conclusion s1 Patient Population with CKD and Proteinuria s2 Informed Consent s1->s2 s3 Baseline Assessment (Proteinuria, eGFR, BP) s2->s3 r1 Randomization s3->r1 i1 Group A: Enalapril (Dose Titration) r1->i1 i2 Group B: Comparator (e.g., Losartan) (Dose Titration) r1->i2 f1 Regular Monitoring (Proteinuria, eGFR, BP, Adverse Events) i1->f1 i2->f1 a1 Primary Endpoint Analysis: Change in Proteinuria f1->a1 a2 Secondary Endpoint Analysis a1->a2 a3 Safety Analysis a2->a3 c1 Evaluation of Efficacy and Safety a3->c1

Fig. 1: Typical workflow of a randomized controlled trial for an antiproteinuric drug.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I stimulated by Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AT1_Receptor->Aldosterone Increased_Pressure Increased Intraglomerular Pressure & Proteinuria Vasoconstriction->Increased_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Increased_Pressure Enalapril Enalapril (Active form: Enalaprilat) Inhibition Inhibition Enalapril->Inhibition Inhibition->ACE

Fig. 2: Enalapril's mechanism of action within the Renin-Angiotensin-Aldosterone System.

References

A Comparative Analysis of Enalapril and Captopril: Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of two seminal angiotensin-converting enzyme (ACE) inhibitors, enalapril and captopril. The focus is on their relative potency and duration of action, supported by pharmacokinetic data and detailed experimental methodologies.

Introduction and Mechanism of Action

Captopril, the first orally active ACE inhibitor, and its successor, enalapril, are cornerstone therapies for hypertension and heart failure.[1][2] Both drugs exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3] Enalapril is a prodrug, meaning it is pharmacologically inactive until it is hydrolyzed in the liver to its active metabolite, enalaprilat.[4][5][6] Captopril, conversely, is administered in its active form.[3]

RAAS_Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Inhibitors Site of Inhibition cluster_Effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I   cleavage Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II   cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inhibitors Enalaprilat & Captopril Inhibitors->ACE  Inhibit BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Sodium_Retention->BP_Increase

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.

Potency Comparison: Enalaprilat vs. Captopril

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of ACE activity in vitro. Enalaprilat, the active form of enalapril, is a more potent inhibitor of ACE than captopril.

Table 1: In Vitro Potency of ACE Inhibitors

CompoundReported IC50 ValueNotes
Captopril0.0123 µMValue determined using a specific colorimetric assay.[7]
Enalaprilat~2.7-2.9x CaptoprilEnalaprilat was found to be 2.7 to 2.9 times more potent than captopril in inhibiting angiotensin I-induced responses in rat studies.[8]
EnalaprilWeak InhibitorAs a prodrug, enalapril itself has minimal direct inhibitory activity on ACE.[4]

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Pharmacokinetics and Duration of Action

The most significant clinical differences between enalapril and captopril arise from their pharmacokinetic profiles. Enalapril's design as a prodrug contributes to a delayed onset but a markedly longer duration of action, allowing for once or twice-daily dosing. Captopril has a rapid onset but a shorter half-life, often necessitating dosing two or three times per day.[3][6]

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties

ParameterCaptoprilEnalapril (Oral)
Drug Type Active DrugProdrug (hydrolyzed to Enalaprilat)[5][6]
Absorption ~70-75%[3][9]~60%[5][6][10]
Onset of Action ~15-30 minutes[11][12]~1 hour[5][10]
Time to Peak Plasma Conc. ~45-60 minutes[9][11]~1 hour (Enalapril); 3-4 hours (Enalaprilat)[4][10]
Time to Peak Antihypertensive Effect ~60-90 minutes[11]~4-6 hours[5][10]
Elimination Half-Life ~2 hours (unchanged drug)[3][9]~11 hours (effective half-life of Enalaprilat)[4][6][13]
Duration of Antihypertensive Effect Dose-related, may not cover 24h with single dose[3][14]Maintained for at least 24 hours[5][10][14]

The prolonged effective half-life of enalaprilat is attributed to its slow dissociation from tissue-bound ACE.[15][16] This sustained action provides more consistent blood pressure control over a 24-hour period compared to captopril.[14][17]

Logic_Diagram cluster_enalapril Enalapril Pathway cluster_captopril Captopril Pathway cluster_action Pharmacodynamic Outcome Enalapril Enalapril (Oral) [Prodrug] Hydrolysis Hepatic Hydrolysis Enalapril->Hydrolysis t½ ~1.3h Enalaprilat Enalaprilat [Active] Hydrolysis->Enalaprilat Delayed Tmax (3-4h) Long_Action Longer Duration of Action (~24h) Enalaprilat->Long_Action Effective t½ ~11h Captopril Captopril (Oral) [Active] Absorption Rapid GI Absorption Captopril->Absorption Rapid Tmax (~1h) Short_Action Shorter Duration of Action Absorption->Short_Action t½ ~2h

Figure 2: Pharmacokinetic logic for the differing durations of action.

Experimental Protocols

This protocol describes a common method for determining the IC50 value of an ACE inhibitor using a synthetic fluorogenic substrate. The fluorescence measured is directly proportional to ACE activity.[18]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • Test compounds (Enalaprilat, Captopril) at various concentrations

  • 96-well black opaque microplate

  • Microplate reader with fluorescence capabilities (Excitation: ~320-340 nm, Emission: ~405-420 nm)

  • Incubator set to 37°C

Methodology:

  • Reagent Preparation: Prepare stock solutions of ACE, the fluorogenic substrate, and serial dilutions of the test inhibitors in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Blank: Assay buffer only.

    • Control (100% Activity): ACE solution and assay buffer.

    • Test Wells: ACE solution and the corresponding inhibitor dilution.

  • Pre-incubation: Add 40 µL of the ACE solution to the control and test wells. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Read fluorescence every minute for 5-10 minutes at 37°C.[18]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of ACE inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Assay_Workflow start Start prep Prepare Reagents: - ACE Solution - Inhibitor Dilutions - Substrate Solution start->prep plate Pipette Reagents into 96-Well Plate (Blanks, Controls, Samples) prep->plate preincubate Pre-incubate Plate (37°C for 10 min) plate->preincubate add_substrate Initiate Reaction: Add Fluorogenic Substrate preincubate->add_substrate read_plate Kinetic Fluorescence Reading (37°C for 5-10 min) add_substrate->read_plate analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition read_plate->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 Value plot->end

Figure 3: General experimental workflow for an in vitro ACE inhibition assay.

This protocol outlines a general procedure for determining the pharmacokinetic profile, including the elimination half-life, of a drug in an animal model or human subjects.

Materials & Equipment:

  • Test subjects (e.g., healthy human volunteers, specific animal models like rats)

  • Drug formulation for administration (oral or intravenous)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., HPLC-MS/MS)

  • Pharmacokinetic analysis software

Methodology:

  • Study Design: A crossover or parallel-group study is designed. Ethical approval and informed consent (for human studies) are obtained.

  • Drug Administration: A single dose of the drug (e.g., enalapril or captopril) is administered to the subjects after a baseline blood sample is taken.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours). The sampling schedule should be dense enough to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the drug (and its active metabolite, if applicable) in the plasma samples is quantified using a validated analytical method, typically HPLC-MS/MS for its high sensitivity and specificity.[19][20]

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for each subject is plotted.

    • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

    • The elimination rate constant (kₑ) is determined from the slope of the terminal log-linear phase of the concentration-time curve.

    • The elimination half-life (t½) is calculated using the formula: t½ = 0.693 / kₑ .[21]

Summary and Conclusion

Enalapril and captopril are both effective inhibitors of the angiotensin-converting enzyme, but they differ substantially in their chemical properties and pharmacokinetic profiles.

  • Potency: Enalapril's active metabolite, enalaprilat, is a more potent ACE inhibitor than captopril in vitro.

  • Duration of Action: Enalapril exhibits a significantly longer duration of antihypertensive effect (~24 hours) compared to captopril, a direct consequence of its prodrug nature and the long effective half-life of enalaprilat (~11 hours).[4][6] This allows for more convenient once-daily dosing and provides smoother 24-hour blood pressure control.[14]

These differences are critical in a clinical context, influencing dosing frequency, patient compliance, and the consistency of therapeutic effect. For drug development professionals, the success of enalapril's prodrug strategy highlights a valuable approach to improving the pharmacokinetic properties and therapeutic profile of a pharmacologically active molecule.

References

Dietary Sodium's Pervasive Influence on Enalapril's Antihypertensive Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interplay between dietary sodium intake and the efficacy of antihypertensive agents is a critical consideration in the management of hypertension. This guide provides a comprehensive comparison of the antihypertensive action of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, under varying dietary sodium conditions. It further contrasts its performance with other classes of antihypertensive drugs, supported by experimental data and detailed protocols to inform research and drug development.

Executive Summary

Dietary sodium intake significantly modulates the antihypertensive effect of enalapril. Low sodium diets potentiate its efficacy, while high sodium intake can attenuate its blood pressure-lowering capabilities. This interaction is primarily mediated through the renin-angiotensin-aldosterone system (RAAS). In contrast, the effectiveness of other antihypertensive classes, such as calcium channel blockers, may be less influenced by dietary sodium, offering alternative therapeutic strategies in patients with high sodium consumption.

Enalapril and Dietary Sodium: A Quantitative Analysis

Clinical evidence consistently demonstrates that a low-sodium diet enhances the blood pressure-lowering effect of enalapril. Conversely, a high-sodium diet can blunt this effect.

Table 1: Blood Pressure Reduction with Enalapril Under Different Dietary Sodium Conditions

Study PopulationDietary Sodium LevelMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
Salt-Sensitive HypertensivesLow Sodium (<88 mmol/day)-12.7-9.0
Salt-Sensitive HypertensivesHigh Sodium (>190 mmol/day)-15.0-10.9
Essential HypertensivesLow Sodium (40 mmol/day)Initial BP significantly lower, further reduction with enalaprilFall in BP maximal 4-8 hours post-dose
Essential HypertensivesHigh Sodium (100 mmol/day)Blood pressure fell in all subjectsFall in BP maximal 4-8 hours post-dose

Data compiled from Weir et al. and another clinical trial.[1]

Comparative Analysis: Enalapril vs. Other Antihypertensive Agents

The influence of dietary sodium varies among different classes of antihypertensive drugs. This section compares the performance of enalapril with a calcium channel blocker, with additional context provided for diuretics and beta-blockers.

Enalapril vs. Calcium Channel Blockers (Isradipine)

A key clinical trial directly compared the efficacy of enalapril with the calcium channel blocker isradipine in salt-sensitive hypertensive individuals on both low and high sodium diets.

Table 2: Comparative Blood Pressure Reduction: Enalapril vs. Isradipine in Salt-Sensitive Patients

DrugDietary Sodium LevelMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
Enalapril Low Sodium (<88 mmol/day)-12.7-9.0
High Sodium (>190 mmol/day)-15.0-10.9
Isradipine Low Sodium (<88 mmol/day)-7.6-4.2
High Sodium (>190 mmol/day)-14.8-9.4

Data from Weir et al.[1]

These findings suggest that while both drugs are effective, enalapril's antihypertensive effect is more significantly enhanced by a low sodium diet compared to isradipine.[2] In a high sodium environment, isradipine may offer more consistent blood pressure control in certain patient populations, such as black individuals.[1]

Enalapril vs. Thiazide Diuretics (Hydrochlorothiazide - HCTZ)

While direct comparative trials under varying sodium conditions are limited in the search results, the mechanisms of action suggest a synergistic effect. Enalapril is often combined with thiazide diuretics.[3][4] Diuretics promote sodium and water excretion, which complements enalapril's mechanism by further reducing blood volume and enhancing the renin-dependent state, thereby increasing enalapril's efficacy.

Enalapril vs. Beta-Blockers (Atenolol)

Comparative studies between enalapril and atenolol have been conducted, but the specific influence of dietary sodium on their relative efficacy is not well-documented in the provided search results.[5][6][7] Beta-blockers primarily lower blood pressure by reducing heart rate and cardiac output and inhibiting renin release. The interaction with dietary sodium is likely less direct than that observed with enalapril.

Signaling Pathways and Mechanisms

The interaction between dietary sodium and enalapril is rooted in the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP Renin Renin (from Kidney) ACE ACE Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Sodium_Intake Dietary Sodium Intake Sodium_Intake->Renin High Na+ inhibits Low Na+ stimulates

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of Enalapril.

High dietary sodium suppresses renin release, leading to lower levels of angiotensin II. In this state, the antihypertensive effect of enalapril, which works by inhibiting the conversion of angiotensin I to angiotensin II, is diminished. Conversely, a low sodium diet stimulates renin release, making the RAAS more active and blood pressure more dependent on angiotensin II. Under these conditions, enalapril's inhibition of ACE is more impactful in lowering blood pressure.[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential.

Protocol for a Double-Blind, Placebo-Controlled, Parallel-Group Clinical Trial Comparing Enalapril and Isradipine Under Varying Sodium Diets

This protocol is based on the methodology described by Weir et al.[1]

  • Participant Selection:

    • Inclusion criteria: Patients with Stage I to III hypertension.

    • Salt-sensitivity screening: Participants undergo a 3-week low-salt diet (≤ 88 mmol/day Na+) followed by a 3-week high-salt diet (>190 mmol/day Na+). Those with a ≥ 5 mm Hg increase in diastolic blood pressure are classified as salt-sensitive and included in the study.

  • Study Design:

    • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

    • Participants are randomized to receive either enalapril (5 or 20 mg twice daily) or isradipine (5 or 10 mg twice daily).

  • Dietary Intervention:

    • Participants alternate between periods of high and low sodium intake, with dietary compliance monitored through 24-hour urinary sodium excretion.

  • Blood Pressure Measurement:

    • Blood pressure is measured at regular intervals throughout the study using standardized techniques.

  • Outcome Measures:

    • The primary outcome is the change in blood pressure from baseline and the absolute blood pressure level achieved with each therapy during both high and low salt intake periods.

Experimental_Workflow Screening Patient Screening (Stage I-III Hypertension) Salt_Sensitivity Salt-Sensitivity Profiling (Low vs. High Salt Diet) Screening->Salt_Sensitivity Randomization Randomization Salt_Sensitivity->Randomization Enalapril_Group Enalapril Treatment Arm (Alternating High/Low Salt) Randomization->Enalapril_Group Group 1 Isradipine_Group Isradipine Treatment Arm (Alternating High/Low Salt) Randomization->Isradipine_Group Group 2 BP_Monitoring Regular Blood Pressure Monitoring Enalapril_Group->BP_Monitoring Isradipine_Group->BP_Monitoring Data_Analysis Data Analysis (BP Changes and Absolute Levels) BP_Monitoring->Data_Analysis

Caption: Experimental workflow for a comparative antihypertensive drug trial with dietary sodium control.

Conclusion and Future Directions

The evidence strongly supports the recommendation of dietary sodium restriction as an adjunct to enalapril therapy to maximize its antihypertensive efficacy. For patients who have difficulty adhering to a low-sodium diet, alternative antihypertensive agents, such as calcium channel blockers, may provide more consistent blood pressure control.

Future research should focus on direct, head-to-head comparative trials of enalapril against other classes of antihypertensives, particularly diuretics and beta-blockers, under rigorously controlled dietary sodium conditions. Furthermore, investigating the genetic and racial determinants of the variable response to antihypertensive therapy in the context of dietary sodium intake will be crucial for personalizing treatment strategies.

References

A Comparative Analysis of Enalapril for Renal Protection Against Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of enalapril against other Angiotensin-Converting Enzyme (ACE) inhibitors in providing renal protection. The analysis is supported by experimental data from randomized controlled trials and meta-analyses, with a focus on key renal outcomes such as glomerular filtration rate and albuminuria. Detailed experimental protocols and the underlying signaling pathways are presented to provide a comprehensive overview for research and development professionals.

Comparative Efficacy in Renal Protection

ACE inhibitors as a class are foundational in the management of chronic kidney disease (CKD), demonstrating significant efficacy in slowing disease progression.[1] While often considered to have a class effect, subtle differences and specific patient population benefits can inform drug development and clinical choices.[2] Enalapril, a widely studied ACE inhibitor, has proven effective in reducing both albuminuria and the rate of renal function decline.[3][4]

The following tables summarize quantitative data from key clinical studies, comparing the effects of enalapril and other ACE inhibitors on primary renal endpoints.

Table 1: Effect of Enalapril on Urinary Albumin to Creatinine Ratio (ACR) and Glomerular Filtration Rate (eGFR)

Study / CohortIntervention GroupControl GroupDurationBaseline ACR (mg/g)Change in ACR (Intervention)Change in ACR (Control)Baseline eGFR (mL/min/1.73m²)Change in eGFR (Intervention)Change in eGFR (Control)Citation(s)
CKD of Uncertain Aetiology (Herath et al.)Enalapril (n=130)Placebo (n=133)12 Months162.0-106.6 mg/g+55.3 mg/g71.7-14.6 mL/min-19.1 mL/min[3][5]
Diabetic Patients (Slomowitz et al.)Enalapril (n=6)Baseline4 Weeks53.6 mg/24h-22.1 mg/24h (p<0.02)N/ANot ReportedNo significant changeN/A[6]
Normotensive Type 2 Diabetes (Sano et al.)EnalaprilPlacebo5 Years~100 mg/g16.7% annual decline12.3% annual increaseNot ReportedNot ReportedNot Reported[2]

Table 2: Comparative Efficacy of Different ACE Inhibitors and ARBs on Renal and Cardiovascular Outcomes

Comparison / StudyDrug 1Drug 2Primary OutcomeKey FindingCitation(s)
Bayesian Network Meta-Analysis (normotensive DN)EnalaprilOther ACEIs/ARBsReduction in albuminuriaEnalapril had the highest probability (58%) of being the most effective monotherapy for reducing albuminuria in diabetic nephropathy.[7]
Retrospective Study (Diabetic Nephropathy)ACE Inhibitors (n=154)ARBs (n=85)Time to End-Stage Renal Disease (ESRD)Pre-ESRD survival at 7 years was lower in the ACE inhibitor group (61.9%) compared to the ARB group (78.2%).[8]
Randomized Trial (Essential Hypertension)Ramipril (n=78)Enalapril (n=81)Blood Pressure ReductionRamipril and Enalapril showed comparable efficacy in reducing blood pressure. Renal outcomes were not the primary endpoint.[9]
Meta-Analysis (CKD)EnalaprilLosartan (ARB)Blood Pressure, Renal Function, Dry CoughEffects on blood pressure and renal function were similar. Enalapril was associated with a higher risk of dry cough (RR 2.88).[10]
Animal Model (Murine Renal Fibrosis)RamiprilCandesartan (ARB)Lifespan, Proteinuria, FibrosisRamipril increased lifespan by 111% vs. 38% for candesartan and was more effective at reducing fibrosis, despite similar proteinuria reduction.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols from key cited experiments.

  • Study Design: A 12-month, double-blind, placebo-controlled, randomized trial.[3]

  • Participant Population: 263 individuals aged 18-70 years with CKD stages I, II, or III, not currently taking ACE inhibitors, and with no other major chronic diseases. Participants were required to have a urinary albumin to creatinine ratio (ACR) >30 mg/g.[3][5]

  • Intervention: Participants were randomized in a 1:1 ratio to receive either enalapril or a matching placebo. The dose was initiated at a low level and titrated up based on blood pressure, proteinuria response, and serum potassium levels.

  • Primary Outcomes: The main outcomes assessed were the change in urinary ACR and the estimated Glomerular Filtration Rate (eGFR) over the 12-month follow-up period.[5]

  • Data Collection and Analysis: Participants were evaluated monthly. Assessments included blood pressure, serum creatinine, serum potassium, and spot urine ACR. The eGFR was calculated using the Abbreviated Modification of Diet in Renal Disease (MDRD) equation.[3]

  • Study Design: A multi-center, randomized, double-blind, parallel-group study.[12]

  • Participant Population: 202 patients with mild to moderate essential hypertension.[12]

  • Intervention: Following a 4-week placebo run-in period, patients were randomized to receive either 5 mg ramipril or 10 mg enalapril once daily for 4 weeks. If blood pressure was not controlled, the dose was doubled for another 4 weeks. A diuretic was added if the doubled dose was insufficient.[12]

  • Primary Outcomes: The primary endpoint was the reduction in supine diastolic blood pressure.[12]

  • Data Collection and Analysis: Blood pressure was measured at baseline and throughout the treatment period. Efficacy was determined by the percentage of "responders," defined as patients achieving a supine diastolic blood pressure of ≤90 mmHg.[12]

Signaling Pathways and Mechanism of Action

The primary mechanism for the renal protective effects of ACE inhibitors is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[13] In kidney disease, this system is often pathologically over-activated.

  • Renin Release: When renal blood flow or sodium delivery to the distal tubules is low, juxtaglomerular cells in the kidneys release the enzyme renin.[14]

  • Angiotensin I Formation: Renin cleaves angiotensinogen (a protein produced by the liver) to form the inactive decapeptide, angiotensin I.[15]

  • Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs, converts angiotensin I into the potent octapeptide, angiotensin II.[16]

  • Pathophysiological Effects of Angiotensin II: Angiotensin II causes systemic vasoconstriction, preferential constriction of the glomerular efferent arteriole (increasing intraglomerular pressure), and stimulates the adrenal cortex to release aldosterone. Aldosterone promotes sodium and water reabsorption, further increasing blood volume and pressure.[13][16]

Enalapril and other ACE inhibitors exert their renal protective effects primarily by blocking the conversion of angiotensin I to angiotensin II.[16] This inhibition leads to:

  • Reduced Intraglomerular Pressure: By preventing the angiotensin II-mediated constriction of the efferent arteriole, ACE inhibitors lower the pressure within the glomeruli. This reduction in hyperfiltration decreases mechanical stress on the glomerular capillaries and reduces proteinuria.

  • Lower Systemic Blood Pressure: Reduced levels of angiotensin II lead to systemic vasodilation, lowering overall blood pressure.[15]

  • Decreased Aldosterone Secretion: Lower angiotensin II levels lead to reduced aldosterone secretion, which decreases sodium and water retention.[17]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleaved by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  converted by Vasoconstriction Systemic Vasoconstriction & Efferent Arteriole Constriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Enalapril Enalapril & Other ACE Inhibitors Enalapril->ACE Inhibits BP_Increase Increased Blood Pressure & Intraglomerular Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase

Caption: The RAAS pathway and the inhibitory action of Enalapril.

Standardized Experimental Workflow

The diagram below illustrates a typical workflow for a randomized controlled trial designed to assess the renal protective efficacy of a drug like enalapril.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Baseline & Randomization cluster_treatment Phase 3: Intervention cluster_analysis Phase 4: Analysis & Reporting A Identify Potential Participants (e.g., CKD patients with proteinuria) B Screen for Inclusion/Exclusion Criteria (e.g., eGFR, ACR, medications) A->B C Obtain Informed Consent B->C D Baseline Measurements (eGFR, ACR, Blood Pressure) C->D E Randomization D->E F1 Group 1: Enalapril (Titrated Dose) E->F1 Arm A F2 Group 2: Comparator (e.g., Placebo or other ACEi) E->F2 Arm B G Follow-up Visits (Monthly Monitoring) F1->G F2->G H Final Data Collection (Primary Endpoints: ΔeGFR, ΔACR) G->H End of Study (e.g., 12 months) I Statistical Analysis H->I J Publish Findings I->J

Caption: A generalized workflow for a renal protection clinical trial.

References

Differential Impact of Enalapril and Lisinopril on Endothelial Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril and lisinopril are widely prescribed angiotensin-converting enzyme (ACE) inhibitors for the management of hypertension and heart failure. While both drugs effectively lower blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS), emerging evidence suggests they may exert differential effects on endothelial function. This guide provides an objective comparison of the performance of enalapril and lisinopril on key markers of endothelial health, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Endothelial Function Markers

The impact of enalapril and lisinopril on endothelial function has been investigated through various markers, most notably flow-mediated dilation (FMD), a measure of endothelium-dependent vasodilation, and the production of key endothelial mediators like nitric oxide (NO) and endothelin-1 (ET-1).

Flow-Mediated Dilation (FMD)

A prospective clinical study by Nagy et al. (2023) directly compared the effects of enalapril and lisinopril on FMD in newly diagnosed hypertensive patients. The results indicated a significant improvement in endothelial function with enalapril, a lipophilic ACE inhibitor, whereas the hydrophilic lisinopril did not demonstrate a similar benefit.[1][2][3]

Table 1: Comparison of Enalapril and Lisinopril on Flow-Mediated Dilation (FMD)

ParameterEnalapril (n=17)Lisinopril (n=16)
FMD before treatment (%) 6.7 ± 0.67.5 ± 0.7
FMD after treatment (%) 8.8 ± 0.87.7 ± 0.6
Change in FMD (%) +2.1+0.2
p < 0.05 compared to baseline. Data are presented as mean ± SEM.[1]
Nitric Oxide and Endothelin-1 Production (In Vitro)

An in vitro study by Napoli et al. investigated the effects of the active form of enalapril (enalaprilat) and lisinopril on the production of nitric oxide metabolites and endothelin-1 by human umbilical vein endothelial cells (HUVECs).

Table 2: In Vitro Effects of Enalaprilat and Lisinopril on Endothelial Mediators

TreatmentConcentration% Change in Endothelin-1 Secretion% Change in Nitric Oxide Metabolite Production
Enalaprilat 10 µmol/L-25%+64%
Lisinopril 10 µmol/L-21%+63%

This in vitro evidence suggests that both enalaprilat and lisinopril can favorably modulate the production of key endothelial mediators. However, it is important to note that these findings may not directly translate to in vivo clinical efficacy.

Experimental Protocols

Flow-Mediated Dilation (FMD) Measurement

The following is a detailed protocol for FMD assessment as adapted from clinical research guidelines.[4][5][6]

1. Patient Preparation:

  • Patients should fast for at least 8-12 hours prior to the measurement.

  • Abstain from caffeine, alcohol, and smoking for at least 12 hours.

  • Avoid strenuous exercise for at least 24 hours.

  • The measurement should be conducted in a quiet, temperature-controlled room.

2. Baseline Measurement:

  • The patient rests in a supine position for at least 10 minutes.

  • The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (≥7 MHz).

  • A baseline longitudinal image of the artery is recorded for at least 1 minute to measure the baseline vessel diameter.

3. Induction of Reactive Hyperemia:

  • A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.

  • The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.

4. Post-Occlusion Measurement:

  • The cuff is rapidly deflated.

  • The brachial artery is continuously imaged for at least 3 minutes following cuff deflation.

  • The peak arterial diameter after cuff release is determined.

5. Calculation of FMD:

  • FMD is calculated as the percentage change in arterial diameter from baseline to the peak diameter during reactive hyperemia:

    • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

ACE inhibitors like enalapril and lisinopril exert their primary effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key player in endothelial dysfunction.

Caption: Mechanism of RAAS and ACE inhibition.

Flow-Mediated Dilation (FMD) Experimental Workflow

The following diagram illustrates the key steps involved in the FMD measurement process.

Start Patient Preparation (Fasting, Rest) Baseline Baseline Brachial Artery Diameter Measurement (1 min) Start->Baseline Occlusion Forearm Cuff Inflation (Suprasystolic Pressure for 5 min) Baseline->Occlusion Deflation Rapid Cuff Deflation Occlusion->Deflation Post_Occlusion Continuous Artery Imaging (Post-Deflation for 3 min) Deflation->Post_Occlusion Analysis Measurement of Peak Diameter and Calculation of FMD (%) Post_Occlusion->Analysis End End of Procedure Analysis->End

Caption: Flow-Mediated Dilation experimental workflow.

Discussion and Conclusion

The available evidence suggests a potential difference in the endothelial effects of enalapril and lisinopril, which may be attributed to their differing pharmacokinetic properties, particularly lipophilicity. The more lipophilic enalapril appears to have a greater impact on improving FMD in hypertensive patients compared to the hydrophilic lisinopril.[1][2][3] This could be due to better tissue penetration and local ACE inhibition in the vessel wall.

In vitro data indicates that both drugs can modulate the production of nitric oxide and endothelin-1, key regulators of endothelial function. However, further in vivo studies are warranted to confirm these findings and to explore the comparative effects of enalapril and lisinopril on a broader range of endothelial markers, such as soluble adhesion molecules (sVCAM-1, sICAM-1) and markers of oxidative stress.

For researchers and drug development professionals, the differential impact of these two widely used ACE inhibitors on endothelial function highlights the importance of considering not just the class effect of a drug, but also the specific properties of individual agents. These findings may have implications for the selection of ACE inhibitors in patients with established endothelial dysfunction or those at high risk for cardiovascular events. Future research should focus on head-to-head clinical trials with comprehensive endothelial function assessments to further elucidate the vascular effects of enalapril and lisinopril.

References

Combination Therapy with Enalapril and Hydrochlorothiaz-ide Demonstrates Superior Antihypertensive Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypertension, a leading risk factor for cardiovascular disease, often necessitates the use of multiple therapeutic agents. This guide provides a comprehensive evaluation of the combined therapeutic effect of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic. Through a detailed comparison with monotherapy alternatives and supported by experimental data, this document serves as a critical resource for professionals in drug development and cardiovascular research.

Superior Blood Pressure Reduction with Combination Therapy

Clinical evidence robustly supports the superior efficacy of enalapril and hydrochlorothiazide combination therapy in lowering blood pressure compared to monotherapy with either agent alone. The synergistic effect of these two drugs, which act on different physiological pathways, results in a more pronounced antihypertensive response.

A multicenter, randomized, double-blind study involving patients with moderate to severe essential hypertension demonstrated a significantly greater decrease in both systolic and diastolic blood pressure in the group receiving a fixed-ratio combination of enalapril/hydrochlorothiazide (E/HCTZ) compared to groups receiving either enalapril or hydrochlorothiazide alone.[1] After eight weeks of treatment, the E/HCTZ group had the highest proportion of patients achieving normotension (65.9%) and responding to treatment (81.8%).[1]

Another controlled trial in 200 hypertensive patients who did not achieve adequate blood pressure control with enalapril monotherapy showed that the addition of hydrochlorothiazide led to a further significant reduction in blood pressure.[2] Specifically, the addition of 12.5 mg of hydrochlorothiazide resulted in a mean blood pressure fall of 9.0/6.9 mmHg (p < 0.001).[2]

The following tables summarize key quantitative data from comparative clinical trials, highlighting the enhanced efficacy of the combination therapy.

Table 1: Comparative Efficacy of Enalapril/Hydrochlorothiazide (E/HCTZ) Combination Therapy vs. Monotherapy

Study/ReferenceTreatment GroupsNumber of Patients (N)Duration of TreatmentMean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)Percentage of Patients Achieving Target BP
[1]E/HCTZ (20/12.5 - 40/25 mg)468 weeksSignificantly greater than monotherapySignificantly greater than monotherapy65.9% (DBP ≤ 90 mmHg)
Enalapril (20-40 mg)498 weeks---
HCTZ (12.5-25 mg)518 weeks---
[2]Enalapril (20 mg) + HCTZ (12.5 mg)424 weeks9.06.948% (DBP ≤ 90 mmHg)
Enalapril (20 mg) + Placebo424 weeks5.93.426% (DBP ≤ 90 mmHg)
[3]Enalapril (20 mg) + HCTZ (25 mg)142 weeksMarked further reduction (P < 0.05)Marked further reduction (P < 0.05)-
Enalapril (20 mg)142 weeksComparable to HCTZComparable to HCTZ-
HCTZ (25 mg)142 weeksComparable to EnalaprilComparable to Enalapril-

Table 2: Adverse Events and Metabolic Effects

Study/ReferenceTreatment GroupCommon Adverse EventsIncidence of HypokalemiaEffects on Serum Lipids
[4]Enalapril (20 mg) + HCTZ (12.5 mg)Cough (2 cases)No significant changesNo significant changes
[5]Enalapril (20 mg)Cough (1 case), Mild hyperkalemia (1 case)--
Enalapril (20 mg) + HCTZ (12.5 mg)Symptomatic orthostatic hypotension (1 case), Impotence (1 case)--
[6]Enalapril (10-20 mg/d) in hypertensive diabetic patients--Significantly lower total cholesterol compared to HCTZ and placebo
[6]HCTZ (25 mg/d) in hypertensive diabetic patients--No significant change

Mechanisms of Action and Signaling Pathways

The enhanced therapeutic effect of the enalapril and hydrochlorothiazide combination stems from their complementary mechanisms of action.

Enalapril: As a prodrug, enalapril is hydrolyzed to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, enalaprilat reduces levels of angiotensin II, leading to vasodilation and consequently, a reduction in blood pressure.[7]

Hydrochlorothiazide: This thiazide diuretic acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and a decrease in blood volume, which contributes to the lowering of blood pressure.[7]

The combination of these two agents addresses two key regulatory mechanisms of blood pressure: the RAAS and sodium/water balance. Enalapril's inhibition of the RAAS can also counteract the reactive increase in renin secretion often seen with diuretic therapy, making the combination particularly effective.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Enalapril Enalapril Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Adrenal Gland Stimulation Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Enalapril Enalapril Enalaprilat Enalaprilat (Active Form) Enalapril->Enalaprilat Hydrolysis ACE_Inhibition ACE Inhibition Enalaprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_I Blocks Conversion

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalapril.

HCTZ_Mechanism cluster_DCT Distal Convoluted Tubule cluster_HCTZ Hydrochlorothiazide Action cluster_Effect Physiological Effect Lumen Tubular Lumen (Filtrate) DCT_Cell Tubule Cell Lumen->DCT_Cell Na+ Cl- Blood Blood DCT_Cell->Blood Na+ Blood->DCT_Cell K+ Na_Cl_Symporter Na+/Cl- Symporter Increased_Excretion Increased Na+ & H2O Excretion Na_K_Pump Na+/K+ ATPase HCTZ Hydrochlorothiazide Inhibition Inhibition HCTZ->Inhibition Inhibition->Na_Cl_Symporter Blocks Decreased_BV Decreased Blood Volume Increased_Excretion->Decreased_BV Decreased_BP Decreased Blood Pressure Decreased_BV->Decreased_BP

Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are detailed descriptions of the key experimental protocols.

Study Design and Patient Population

The majority of the cited studies were randomized, double-blind, and multicenter in design to minimize bias.[1][2]

  • Inclusion Criteria: Typically included adult patients with a diagnosis of essential hypertension, often with a baseline diastolic blood pressure (DBP) between 100 and 120 mmHg after a washout period from previous antihypertensive medications.[1][2][8]

  • Exclusion Criteria: Common exclusion criteria included secondary hypertension, a history of hypersensitivity to ACE inhibitors or thiazide diuretics, significant renal or hepatic impairment, and pregnancy.[7][9]

Blood Pressure Measurement

Accurate blood pressure measurement is critical in hypertension trials. The cited studies utilized standardized procedures:

  • Office Blood Pressure Measurement: Blood pressure was typically measured using a standard mercury sphygmomanometer after the patient had been seated and resting for a specified period (e.g., 5 minutes).[10] Multiple readings were often taken at each visit, and the average was used for analysis.

  • Ambulatory Blood Pressure Monitoring (ABPM): Some studies may have incorporated ABPM to provide a more comprehensive assessment of blood pressure control over a 24-hour period.[11][12] This technique involves a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night.

Experimental_Workflow cluster_groups Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of prior antihypertensive medication) Screening->Washout Randomization Randomization Washout->Randomization Group_A Enalapril Monotherapy Randomization->Group_A Group_B HCTZ Monotherapy Randomization->Group_B Group_C Enalapril/HCTZ Combination Randomization->Group_C Treatment Treatment Period (e.g., 8-12 weeks) Follow_up Follow-up Visits (Regular BP & Safety Monitoring) Treatment->Follow_up Data_Analysis Data Analysis (Statistical Comparison of Groups) Follow_up->Data_Analysis Group_A->Treatment Group_B->Treatment Group_C->Treatment

References

Safety Operating Guide

Safe Disposal of Enalapril Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Enalapril sodium, an angiotensin-converting enzyme (ACE) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to ensure compliance with federal and local regulations and to prevent environmental contamination and potential harm. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The core regulation is the Resource Conservation and Recovery Act (RCRA), which provides the framework for the safe management of hazardous and non-hazardous solid waste.[3] In 2019, the EPA introduced a new rule, Subpart P of the RCRA regulations, which sets forth specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[1][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[1]

**Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the safe disposal of this compound waste in a laboratory setting.

Step 1: Waste Characterization The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While Enalapril itself is not typically a listed hazardous waste, a formal characterization based on its formulation and any potential contaminants is necessary.

Step 2: Segregation and Containerization

  • Segregation : Immediately segregate this compound waste from other waste streams at the point of generation. It should be kept separate from non-hazardous waste, sharps, and biohazardous materials.[2]

  • Containerization : Place the waste in a designated, properly labeled, sealed, and leak-proof container.[5] The container should be clearly marked as "Pharmaceutical Waste" or with the specific chemical name. Keep containers securely sealed when not in use.[5]

Step 3: Storage Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The storage location should be secure and locked to prevent unauthorized access.[6]

Step 4: Disposal Path Selection The appropriate disposal path depends on the waste characterization:

  • Non-Hazardous this compound Waste :

    • Do not dispose of it in a sewer or drain.[7]

    • The recommended method is to use a licensed medical waste contractor for disposal.[8] Disposal options include incineration in a solid waste incinerator or burial in a permitted landfill, in accordance with state and local regulations.[7]

  • Hazardous this compound Waste :

    • This waste requires strict handling and must be managed by a licensed hazardous waste contractor.[8]

    • The primary disposal method is incineration at a permitted hazardous waste treatment facility.[1][3] The resulting ash is then disposed of in a licensed hazardous waste landfill.[7]

  • Returning to Manufacturer/Reverse Distribution :

    • An alternative is to return the pharmaceutical to the manufacturer for proper disposal.[8]

    • For facilities that qualify, sending the waste to a DEA-registered reverse distributor is another option. This can remove the burden of treating the materials as hazardous waste on-site.[7]

Step 5: Spill and Contamination Cleanup In the event of a spill, follow these procedures:

  • Evacuate the area and ensure proper ventilation.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][10]

  • For dry spills, use dry cleanup procedures to avoid generating dust.[5] Sweep or vacuum the spillage and collect it in a suitable, labeled container for disposal.[6][11] Avoid using compressed air to clear surfaces.[6]

  • Prevent the spilled material from entering drains or waterways.[5]

  • Wash the area thoroughly with soap and water after cleanup.[5]

Quantitative Ecotoxicity Data

The following table summarizes ecotoxicity data for Enalapril maleate, providing insight into its potential environmental impact.

SpeciesTest TypeResultExposure TimeMethod
Pimephales promelas (fathead minnow)LC50 (Lethal Concentration, 50%)> 1,000 mg/l96 hoursOECD Test Guideline 203
Daphnia magna (Water flea)EC50 (Effective Concentration, 50%)346 mg/l48 hoursOECD Test Guideline 202
Natural microorganismEC50 (Respiration inhibition)> 1,000 mg/l3 hoursOECD Test Guideline 209
[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated segregate Step 2: Segregate and Place in Labeled Container start->segregate characterize Step 1: Characterize Waste (Hazardous vs. Non-Hazardous) disposal_path Step 4: Select Disposal Path characterize->disposal_path Proceed store Step 3: Store Securely segregate->store store->characterize non_haz Non-Hazardous Waste disposal_path->non_haz Non-Hazardous haz Hazardous Waste disposal_path->haz Hazardous reverse Alternative: Return to Manufacturer or use Reverse Distributor disposal_path->reverse Alternative Path non_haz_disposal Dispose via Licensed Contractor: - Incineration - Permitted Landfill non_haz->non_haz_disposal haz_disposal Dispose via Hazardous Waste Contractor: - Permitted Incineration haz->haz_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enalapril sodium
Reactant of Route 2
Reactant of Route 2
Enalapril sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.